(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Description
BenchChem offers high-quality (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-36-8 | |
| Record name | (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Comprehensive Characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Abstract
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure is a desirable scaffold for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides an in-depth technical overview of the essential analytical techniques required for the unambiguous structural confirmation and purity assessment of its hydrochloride salt form, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS No. 57710-36-8).[4][5][6] We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, offering both the theoretical basis and practical considerations for each method.
Introduction and Molecular Overview
The target compound, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, possesses a fused ring system consisting of a pyrrolidine (saturated pyrrole) ring and a tetrahydrofuran (saturated furan) ring.[1] The 'rel' descriptor indicates the relative stereochemistry between the two bridgehead protons is cis, which is critical for its three-dimensional conformation and subsequent biological activity.[1] The hydrochloride salt form enhances the compound's stability and water solubility, which are advantageous properties for handling and formulation.
The molecular formula of the free base is C₆H₁₁NO, with a molecular weight of 113.16 g/mol .[1][7] The hydrochloride salt has the formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol .[4] A comprehensive characterization is imperative to confirm the covalent structure, the relative stereochemistry, and the purity of a synthesized batch, ensuring its suitability for downstream applications.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow presented below outlines a logical sequence for the comprehensive analysis of the title compound.
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are essential, with 2D techniques providing definitive assignments.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (proton count), and coupling patterns (connectivity). The protonated amine in the hydrochloride salt will appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.[8][9]
Expected Spectral Features:
-
Amine Proton (N-H₂⁺): A broad singlet, typically downfield, resulting from the positive charge on the nitrogen and exchange with trace water in the solvent.[8]
-
Bridgehead Protons (H-3a, H-6a): These protons are key to confirming the cis stereochemistry. They will likely appear as complex multiplets due to coupling with multiple adjacent protons.
-
Methylene Protons: The protons on the pyrrolidine and tetrahydrofuran rings will appear as a series of multiplets in the aliphatic region. Due to the rigid bicyclic structure, protons on the same carbon (geminal protons) are diastereotopic and will have different chemical shifts and couple to each other.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts due to high solubility.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans for good signal-to-noise.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.[10] The chemical shifts are influenced by the attached heteroatoms (N and O).
Expected Spectral Features: The molecule has 6 carbon atoms. Due to the Cₛ symmetry of the cis-fused ring system, we expect to see 4 distinct carbon signals:
-
C-1/C-3: Two equivalent methylene carbons adjacent to the oxygen atom.
-
C-4/C-6: Two equivalent methylene carbons adjacent to the nitrogen atom.
-
C-3a/C-6a: Two equivalent bridgehead methine carbons.
-
One additional signal corresponding to the remaining carbon atoms, depending on the exact symmetry and ring puckering in solution.
Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required.[11]
-
Acquisition: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024) are necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.[10]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm proton framework, connectivity, and relative stereochemistry. | Aliphatic multiplets, downfield broad amine proton signal. |
| ¹³C NMR | Confirm carbon skeleton and symmetry. | Typically 4 signals for the 6 carbons due to molecular symmetry. |
| COSY | Correlate coupled protons (¹H-¹H). | Cross-peaks confirm which protons are on adjacent carbons. |
| HSQC | Correlate protons with directly attached carbons (¹H-¹³C). | Cross-peaks definitively assign proton signals to their corresponding carbon signals. |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. For amine salts, electrospray ionization (ESI) in positive ion mode is the method of choice. The analysis will detect the cationic form of the free base, not the intact salt.[12][13]
Expected Observation: The instrument will detect the protonated free base [C₆H₁₁NO + H]⁺.
-
Calculated Monoisotopic Mass for [M+H]⁺: 114.0919
-
The observed m/z value in the high-resolution mass spectrum should match this calculated value within a narrow tolerance (e.g., < 5 ppm). The chloride anion is not observed in positive mode ESI.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.[12]
-
Analysis: Infuse the sample directly or via LC into an ESI-MS instrument operating in positive ion mode.
-
Data Interpretation: Look for the parent ion peak corresponding to the protonated free base. The presence of this peak confirms the molecular weight of the organic component.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy probes the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds and confirming the salt formation.[14][15][16]
Expected Spectral Features:
-
N-H₂⁺ Stretching: The most characteristic feature of the hydrochloride salt will be a very broad and strong absorption band in the range of 2400-3200 cm⁻¹. This broad envelope is due to the stretching vibrations of the ammonium group.[15]
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). These may sometimes be superimposed on the broad N-H₂⁺ band.[16]
-
N-H Bending: Ammonium bending vibrations typically appear in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: A strong C-O stretching band from the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.
Caption: Workflow for FTIR analysis and key diagnostic regions.
Protocol:
-
Sample Preparation: Prepare a solid sample, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Acquisition: Record the spectrum, typically averaging 32 scans over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with the expected absorption bands to confirm the presence of the key functional groups. The broad N-H₂⁺ band is a strong indicator of successful salt formation.[15]
Elemental Analysis
Causality: Elemental analysis, or CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[17][18][19] This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₆H₁₂ClNO). It serves as a fundamental check of purity and empirical formula.[18][20]
Theoretical vs. Experimental Values: The theoretical elemental composition for C₆H₁₂ClNO (MW: 149.62) is:
-
Carbon (C): 48.17%
-
Hydrogen (H): 8.08%
-
Chlorine (Cl): 23.70%
-
Nitrogen (N): 9.36%
-
Oxygen (O): 10.69%
Protocol:
-
Sample Preparation: A precisely weighed, pure, and thoroughly dried sample is required.
-
Analysis: The sample is subjected to combustion analysis in a dedicated elemental analyzer.
-
Data Interpretation: The experimentally determined percentages for C, H, and N should match the theoretical values within an accepted deviation, typically ±0.4%.[17] This confirms that the sample has the correct elemental composition and is free from significant impurities.
Conclusion
The thorough characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is achieved through a multi-technique, integrated approach. NMR spectroscopy confirms the detailed covalent structure and critical cis-stereochemistry. Mass spectrometry validates the molecular weight of the organic cation. FTIR spectroscopy provides definitive evidence of the key functional groups and, importantly, the formation of the ammonium hydrochloride salt. Finally, elemental analysis confirms the empirical formula and serves as a crucial measure of overall purity. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical building block for its use in research and development.
References
- 1. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
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- 4. Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery [whsysbio.net]
- 5. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 14. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the ¹³C NMR Spectrum of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed experimental protocol for acquiring the spectrum, and present a thorough interpretation of the spectral data.
Introduction: The Significance of ¹³C NMR in Heterocyclic Drug Scaffolds
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a key feature in the design of novel therapeutic agents. The precise characterization of this molecule is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the low natural abundance of the ¹³C isotope (1.1%), which virtually eliminates carbon-carbon coupling.[1] Furthermore, the use of proton decoupling techniques results in a spectrum where each unique carbon atom is represented by a single peak, providing a direct count of the non-equivalent carbons in the molecule.[2]
The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering profound insights into the molecular structure, including the effects of heteroatoms, stereochemistry, and, in this case, protonation of the nitrogen atom.
Theoretical Principles: Understanding the ¹³C NMR Spectrum
The ¹³C NMR spectrum is governed by the magnetic properties of the ¹³C nucleus. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency or chemical shift (δ), typically reported in parts per million (ppm) relative to a standard, tetramethylsilane (TMS).[3]
Several factors influence the ¹³C chemical shifts in (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride:
-
Electronegativity of Heteroatoms: The oxygen and nitrogen atoms in the molecule are highly electronegative. They withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).[3]
-
Hybridization: All carbon atoms in the saturated heterocyclic system are sp³ hybridized. Their chemical shifts are expected to fall within the typical range for aliphatic carbons, generally between 10 and 90 ppm.[4]
-
Effect of Protonation: The presence of the hydrochloride salt means the nitrogen atom of the pyrrolidine ring is protonated (NH₂⁺). This protonation has a significant deshielding effect on the neighboring carbon atoms. The carbons alpha to the protonated nitrogen will experience a notable downfield shift, and the beta carbons will also be shifted downfield, albeit to a lesser extent.[5]
-
Stereochemistry: The cis-fusion of the two rings in the (3aR,6aS)-rel stereoisomer influences the local geometry and, consequently, the chemical environment of each carbon atom.
Due to the molecule's C₂ symmetry, the number of unique carbon signals is reduced. The pairs of carbons C1/C6, C3/C4, and C3a/C6a are chemically equivalent, resulting in a spectrum with only three distinct peaks.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
Obtaining a clean and interpretable ¹³C NMR spectrum requires careful sample preparation and instrument setup.
Sample Preparation
-
Compound: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
-
Solvent Selection: A deuterated solvent that readily dissolves the hydrochloride salt is crucial. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. For this guide, we will consider the spectrum to be acquired in D₂O to minimize solvent interference in the aliphatic region.
-
Concentration: Due to the low sensitivity of ¹³C NMR, a relatively high concentration of the sample is recommended, typically 20-50 mg dissolved in 0.5-0.7 mL of the deuterated solvent.[6]
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are typical parameters for acquiring a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer:
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz | For a 400 MHz ¹H spectrometer |
| Pulse Program | Standard ¹³C observe with proton decoupling | To obtain single peaks for each carbon |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of carbon nuclei |
| Acquisition Time (at) | 1-2 seconds | Sufficient time to collect the FID signal |
| Number of Scans (ns) | 1024 or more | To achieve an adequate signal-to-noise ratio |
| Temperature | 298 K | Standard room temperature |
Spectral Analysis and Interpretation
The predicted ¹³C NMR spectrum of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, taking into account the effects of the heteroatoms and N-protonation, is presented below.
Structure and Carbon Numbering:
Predicted Chemical Shifts and Assignments
| Peak | Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| 1 | ~ 72.5 | C3, C4 | These carbons are alpha to the highly electronegative oxygen atom, resulting in the most downfield shift. |
| 2 | ~ 55.8 | C1, C6 | These carbons are alpha to the protonated nitrogen atom. The positive charge on the nitrogen causes significant deshielding. |
| 3 | ~ 45.3 | C3a, C6a | These are the bridgehead carbons. They are beta to both the oxygen and the protonated nitrogen, experiencing a moderate downfield shift. |
Note: These chemical shifts are predicted and may vary slightly in an experimental spectrum depending on the solvent and concentration.
Detailed Peak Assignment Rationale
-
C3 and C4 (~72.5 ppm): The carbons directly bonded to the oxygen atom are expected to be the most deshielded due to the high electronegativity of oxygen. In similar saturated heterocyclic systems like tetrahydrofuran, the carbons adjacent to the oxygen typically resonate in the range of 67-73 ppm.
-
C1 and C6 (~55.8 ppm): These carbons are adjacent to the protonated nitrogen. In saturated acyclic amines, protonation typically causes a downfield shift of 2-5 ppm for the alpha-carbons. For cyclic amines, this effect can be more pronounced. The predicted shift of ~55.8 ppm is consistent with carbons alpha to a protonated nitrogen in a five-membered ring.
-
C3a and C6a (~45.3 ppm): The bridgehead carbons are beta to both heteroatoms. Their chemical shift is influenced by both the oxygen and the protonated nitrogen. The predicted value of ~45.3 ppm reflects this intermediate level of deshielding.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. The simplicity of the proton-decoupled spectrum, with three distinct signals, confirms the molecule's C₂ symmetry. The chemical shifts of these signals can be rationally assigned based on the electronegativity of the oxygen and protonated nitrogen atoms, as well as the stereochemical arrangement of the fused ring system. This in-depth guide provides the theoretical framework and practical considerations for researchers to confidently acquire and interpret the ¹³C NMR spectrum of this important heterocyclic scaffold, ensuring its unambiguous identification and characterization in drug discovery and development workflows.
References
- Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775–779.
- Röder, E., Liu, K., & Troschütz, R. (1992). 1H and 13C NMR spectral analysis of some necines of toxic pyrrolizidine alkaloids. Fresenius' Journal of Analytical Chemistry, 342(3), 719–722.
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Wikipedia contributors. (2024, November 26). Carbon-13 nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. Retrieved December 10, 2025, from [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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Mestrelab Research. (n.d.). NMR Predict. Retrieved December 10, 2025, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved December 10, 2025, from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved December 10, 2025, from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved December 10, 2025, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved December 10, 2025, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved December 10, 2025, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
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nmrdb.org. (n.d.). NMR Predict. Retrieved December 10, 2025, from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved December 10, 2025, from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved December 10, 2025, from [Link]
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PubChem. (n.d.). (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved December 10, 2025, from [Link]
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PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved December 10, 2025, from [Link]
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eGyanKosh. (n.d.). 13C NMR Spectroscopy. Retrieved December 10, 2025, from [Link]
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Introduction: The Analytical Imperative for Hexahydro-1H-furo[3,4-c]pyrrole
An In-Depth Technical Guide to the Mass Spectrometry of Hexahydro-1H-furo[3,4-c]pyrrole
Prepared by: Gemini, Senior Application Scientist
Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for synthesizing novel therapeutic agents. As with any compound destined for pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose.
This guide provides a comprehensive technical overview of the mass spectrometric behavior of hexahydro-1H-furo[3,4-c]pyrrole. As direct experimental data for this specific molecule is not widely published, this document leverages foundational principles of mass spectrometry to predict its fragmentation patterns under Electron Ionization (EI). This predictive approach, grounded in established mechanisms for cyclic amines and ethers, offers a robust framework for researchers to identify and characterize this molecule with confidence.
Table 1: Physicochemical Properties of Hexahydro-1H-furo[3,4-c]pyrrole
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| Exact Mass | 113.08406 u | |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Core Principles: Electron Ionization and Fragmentation
Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes extensive fragmentation, breaking into smaller, characteristic ions.[3] The resulting mass spectrum is a fingerprint of the molecule, providing invaluable structural information.
For a fused heterocyclic system like hexahydro-1H-furo[3,4-c]pyrrole, the fragmentation is primarily dictated by the two heteroatoms, nitrogen and oxygen. The dominant fragmentation mechanisms are:
-
Alpha-Cleavage: The most common fragmentation pathway for amines and ethers.[3][4] It involves the homolytic cleavage of a C-C bond adjacent to the heteroatom. The driving force is the ability of the heteroatom's lone pair of electrons to stabilize the resulting positive charge, forming a resonance-stabilized cation.[3]
-
Ring Cleavage: Cyclic compounds can undergo cleavage of the ring structure, often initiated by an alpha-cleavage event, followed by the loss of a neutral molecule (e.g., ethene).[5]
Predicted Fragmentation Pathway of Hexahydro-1H-furo[3,4-c]pyrrole
The analysis begins with the formation of the molecular ion at m/z 113 . Due to the presence of a single nitrogen atom, this molecular ion will have an odd mass, a key diagnostic feature according to the Nitrogen Rule.[5] The fragmentation cascade is predicted to proceed through several high-probability pathways initiated by alpha-cleavage adjacent to the nitrogen or oxygen atoms.
Pathway 1: Alpha-Cleavage at the Pyrrolidine Ring
The nitrogen atom in the pyrrolidine ring is a primary site for charge localization. Alpha-cleavage of the C-C bond at the ring fusion (C3a-C6a) is highly favorable. This leads to the opening of the furan ring and the formation of a stable, resonance-stabilized iminium ion.
-
Step 1: Molecular ion formation (m/z 113).
-
Step 2: Alpha-cleavage at C3a-C6a results in a radical cation.
-
Step 3: Subsequent cleavage and loss of a neutral formaldehyde (CH₂O, 30 u) molecule leads to the formation of a prominent fragment ion at m/z 83 .
-
Alternative Cleavage: Alpha-cleavage at the C4-C3a bond can lead to the formation of a key fragment at m/z 70 through ring opening and rearrangement.
Pathway 2: Alpha-Cleavage at the Furan Ring
While less favored than cleavage adjacent to nitrogen, charge localization on the oxygen atom can also initiate fragmentation.
-
Step 1: Alpha-cleavage of the C2-C3a bond can lead to ring opening.
-
Step 2: This can be followed by the loss of an ethylene molecule (C₂H₄, 28 u), resulting in a fragment ion at m/z 85 .
The interplay of these pathways will generate a characteristic mass spectrum. The most stable and therefore most abundant ions (including the base peak) are expected to arise from cleavages that are stabilized by the nitrogen atom.
Caption: Predicted EI fragmentation pathway for hexahydro-1H-furo[3,4-c]pyrrole.
Table 2: Predicted Key Ions and Their Origin
| m/z | Proposed Ion Structure / Formula | Fragmentation Origin |
| 113 | [C₆H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 85 | [C₅H₉N]⁺• | M - C₂H₄ (Loss of ethylene from furan ring) |
| 83 | [C₅H₇N]⁺• | M - CH₂O (Loss of formaldehyde after N-directed α-cleavage) |
| 70 | [C₄H₈N]⁺ | N-directed α-cleavage and ring opening |
| 56 | [C₃H₆N]⁺ | Further fragmentation of m/z 70 |
| 42 | [C₂H₄N]⁺ | Further fragmentation of m/z 70 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the analysis of hexahydro-1H-furo[3,4-c]pyrrole. The use of a standard, non-polar column ensures good peak shape, while the defined temperature program provides robust separation from potential impurities or solvent peaks.
1. Sample Preparation
-
Rationale: The analyte must be dissolved in a volatile solvent compatible with the GC system to ensure efficient vaporization in the injector.[6]
-
Procedure:
-
Accurately weigh approximately 1 mg of hexahydro-1H-furo[3,4-c]pyrrole.
-
Dissolve the sample in 1 mL of high-purity methanol or dichloromethane in a clean 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
2. Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Rationale: A standard GC-MS system with an EI source is the ideal instrument for this analysis, providing both separation and structural identification.[7]
-
System: Agilent 7890B GC with a 5977A Mass Selective Detector (or equivalent).
3. GC Parameters
-
Rationale: These parameters are chosen to provide good chromatographic separation and peak shape for a semi-volatile amine. A base-deactivated column is recommended to prevent peak tailing.[7]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
4. MS Parameters
-
Rationale: Standard EI conditions (70 eV) are used to generate reproducible fragmentation patterns that can be compared to libraries and theoretical predictions.[8]
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40 - 200.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent peak).
Caption: Experimental workflow for the GC-MS analysis of the target compound.
Data Interpretation and Structural Validation
Upon completion of the GC-MS run, the data analysis workflow is as follows:
-
Examine the Total Ion Chromatogram (TIC): A single, sharp peak at a specific retention time should correspond to the hexahydro-1H-furo[3,4-c]pyrrole, confirming its purity and volatility under the specified GC conditions.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the chromatographic peak.
-
Confirm the Molecular Ion: Identify the peak at the highest m/z value. This should correspond to the molecular weight of the compound (m/z 113). The odd mass confirms the presence of one nitrogen atom.
-
Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted ions in Table 2. The presence of key fragments at m/z 83, 70, and potentially 85 would provide strong evidence for the fused furo-pyrrole structure. The base peak (the most intense peak) will likely be one of the stable, nitrogen-containing fragments, such as m/z 70 or m/z 83.
This systematic comparison between the predicted fragmentation pathway and the experimental data provides a robust, self-validating method for confirming the chemical identity of synthesized hexahydro-1H-furo[3,4-c]pyrrole.
Conclusion
This guide establishes a comprehensive framework for the mass spectrometric analysis of hexahydro-1H-furo[3,4-c]pyrrole. By applying fundamental principles of electron ionization and fragmentation, we have predicted a characteristic mass spectral fingerprint for this important heterocyclic scaffold. The detailed GC-MS protocol provides a clear, actionable methodology for researchers to obtain high-quality data. The combination of predictive analysis and a rigorous experimental plan equips scientists in the drug development field with the necessary tools to confidently verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.
References
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-
Jochims, H. W., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry.
- Salem, M. A. I., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research.
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
- Ren, X., et al. (2018). High resolution (e, 2e + ion) study of low-energy electron-impact ionization and fragmentation of tetrahydrofuran. The Journal of Chemical Physics.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]
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The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]
- Memon, N., et al. (2013). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
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Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the journey of a novel chemical entity from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a potential therapeutic is its solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of an otherwise promising compound. This guide provides a comprehensive technical overview of the solubility of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS: 57710-36-8), a bicyclic heterocyclic amine scaffold of significant interest in medicinal chemistry.[1]
As researchers and drug development professionals, understanding the nuances of solubility for a hydrochloride salt of a weak base is paramount. The conversion of the free base, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0), to its hydrochloride salt is a common and effective strategy to enhance aqueous solubility.[2][3] This guide will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data. Our focus will be on establishing a robust framework for characterizing the solubility profile of this compound, a process that is broadly applicable to other weakly basic drug candidates.
Physicochemical Properties and Their Influence on Solubility
The solubility of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is governed by a combination of its molecular structure and the properties of the solvent system. Understanding these fundamental characteristics is the first step in predicting and manipulating its solubility.
| Property | Value/Descriptor | Source | Significance for Solubility |
| Molecular Formula | C₆H₁₂ClNO | [4] | Provides the elemental composition. |
| Molecular Weight | 149.62 g/mol | [4] | Influences diffusion and dissolution rates. |
| Free Base pKa (Predicted) | 10.54 ± 0.20 | [1] | Crucial for determining the pH-solubility profile. As a weak base, the compound's ionization state, and thus its solubility, is highly dependent on pH. |
| XLogP3 (Predicted) | -0.3 | [5] | Indicates the lipophilicity of the free base. A negative value suggests good hydrophilicity, which is favorable for aqueous solubility. |
| Physical Form | Solid | N/A | The crystalline or amorphous nature of the solid can significantly impact solubility and dissolution kinetics. |
The basicity of the pyrrolidine nitrogen, with a predicted pKa of 10.54, is the most critical parameter influencing the solubility of the hydrochloride salt.[1] At pH values significantly below the pKa, the amine will be predominantly protonated, existing as the more water-soluble ammonium cation. Conversely, at pH values above the pKa, the uncharged free base will dominate, which is expected to have lower aqueous solubility. This relationship is quantitatively described by the Henderson-Hasselbalch equation.
Theoretical Framework: The pH-Solubility Profile
For a weakly basic drug like (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole, the total aqueous solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, water-soluble form. The Henderson-Hasselbalch equation can be adapted to model this relationship:
S_total = S₀ * (1 + 10^(pKa - pH))
This equation predicts that the solubility of the hydrochloride salt will be significantly higher in acidic environments, such as the stomach, and will decrease as the pH increases towards the pKa. This pH-dependent solubility is a critical consideration for oral drug delivery, as it will affect the dissolution and absorption of the drug as it transits through the gastrointestinal tract.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility is essential for building a comprehensive profile of a drug candidate. Two key types of solubility measurements are employed in drug discovery: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period, often starting from a DMSO stock solution.
Step-by-Step Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add an appropriate volume of the DMSO stock solution to a series of wells containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This method is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.
Step-by-Step Protocol for Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values from 2 to 10).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time should be experimentally determined for each compound.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV.
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., conversion of the salt to the free base).
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An In-Depth Technical Guide to (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS Number: 57710-36-8)
Authored by: A Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This technical guide provides a comprehensive overview of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS 57710-36-8), a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and characterization, with a particular focus on its application as a versatile scaffold in drug discovery. A significant portion of this guide is dedicated to the role of this compound in the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, including a discussion of the mechanism of action and structure-activity relationships of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this valuable chemical entity in their research endeavors.
Introduction: A Versatile Scaffold in Medicinal Chemistry
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic heterocycle characterized by a rigid furan and pyrrole ring system.[1] This defined three-dimensional structure and stereochemistry make it an exceptionally valuable scaffold for the design of novel therapeutic agents targeting a range of biological entities.[1] Its utility stems from its ability to present functional groups in specific spatial orientations, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] While primarily utilized as an intermediate in the synthesis of more complex molecules, its derivatives have shown significant promise in oncology, particularly as inhibitors of PARP-1, and as potential anti-inflammatory agents.[1] This guide will explore the fundamental properties and applications of this compound, providing a technical resource for its effective use in a research and development setting.
Physicochemical and Structural Properties
The hydrochloride salt of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole enhances its stability and handling properties, making it suitable for a variety of synthetic transformations.[1] The core structure consists of a fused bicyclic system with a cis-configuration of the hydrogen atoms at the ring junction, which is crucial for its biological activity.[1]
| Property | Value | Source |
| CAS Number | 57710-36-8 | [2] |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [3] |
| IUPAC Name | (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [2] |
| Synonyms | cis-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [1] |
| Appearance | White solid | |
| Purity | ≥95-97% (typical) | [2] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2][4] |
Synthesis and Characterization
The synthesis of the (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole scaffold can be achieved through various synthetic routes, often involving cyclization reactions.[5] A common approach involves the cyclization of pyrrole and furan precursors.[5] For its derivatives, such as those used in PARP-1 inhibition, modern synthetic methodologies like blue LED-induced three-component reactions have been employed to generate the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole core in excellent yields.[6] This method offers a catalyst- and metal-free approach, aligning with the principles of green chemistry.[1][6]
General Synthetic Workflow
Caption: General workflow for the synthesis of bioactive derivatives from the furo[3,4-c]pyrrole scaffold.
Experimental Protocol: Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives (Conceptual)
This protocol is a conceptual representation based on modern synthetic methods for derivatives.[6]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the starting aryl diazoacetate, an aldehyde, and a substituted maleimide in an appropriate solvent.
-
Photocatalytic Reaction: Irradiate the reaction mixture with a blue LED light source at room temperature. This induces the generation of a carbonyl ylide from the diazoacetate and aldehyde.
-
Cycloaddition: The in situ generated carbonyl ylide undergoes a [3+2] cycloaddition reaction with the substituted maleimide.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an extractive work-up. The crude product is then purified using column chromatography to yield the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
Characterization
The structural integrity and purity of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride and its derivatives are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound. Analytical data, including chromatograms (NMR, HPLC, LC-MS), are often available from suppliers.[4]
Application in Drug Discovery: A Scaffold for PARP-1 Inhibitors
A significant application of the hexahydro-1H-furo[3,4-c]pyrrole scaffold is in the development of PARP-1 inhibitors for cancer therapy.[1][6] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks during cell division, creating double-strand breaks that cannot be repaired. This results in cell death through a process known as synthetic lethality.[8]
Mechanism of PARP-1 Inhibition
Caption: The principle of synthetic lethality induced by PARP-1 inhibitors in BRCA-deficient cancer cells.
Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been designed and synthesized as potent PARP-1 inhibitors. Molecular docking studies have shown that these compounds can fit into the active site of the PARP-1 enzyme.[6][9]
Structure-Activity Relationship (SAR) and Biological Activity
The versatility of the furo[3,4-c]pyrrole scaffold allows for systematic modifications to explore the SAR and optimize the potency and selectivity of PARP-1 inhibitors. Key modifications often involve the N-substituent of the pyrrole ring and substitutions on appended aromatic rings.
Caption: Key modification points on the furo[3,4-c]pyrrole scaffold for SAR studies.
Several derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold have demonstrated significant PARP-1 inhibitory activity.
| Compound Derivative | Target | IC₅₀ (nM) | Source |
| Representative Compound from Library | PARP-1 | 600-700 | [6] |
| Tetrazolyl Analogue (Lead Optimized) | PARP-1 | 35 | [8] |
| Carboxyl Analogue (Lead Optimized) | PARP-1 | 68 | [8] |
| Isoform-selective Inhibitor (Compound 81) | PARP-1 | 30 | [8] |
| Isoform-selective Inhibitor (Compound 81) | PARP-2 | 2 | [8] |
Safety, Handling, and Storage
As with all chemical reagents, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Avoid contact with skin and eyes, and do not inhale the dust or vapors.[2][3][5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Handling: Use non-sparking tools and prevent the build-up of electrostatic charge.[2]
Conclusion
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a valuable and versatile building block in drug discovery and development. Its rigid, stereochemically defined structure provides an excellent starting point for the synthesis of complex and biologically active molecules. The successful application of its derivatives as potent PARP-1 inhibitors highlights the potential of this scaffold in developing targeted cancer therapies. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate the use of this compound in the pursuit of novel therapeutic agents.
References
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ChemBK. "(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole." ChemBK, April 9, 2024. [Link]
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PubMed. "Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases." National Center for Biotechnology Information, October 13, 2025. [Link]
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National Institutes of Health. "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity." PubMed Central, Accessed December 31, 2025. [Link]
-
PubMed. "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold." National Center for Biotechnology Information, June 2019. [Link]
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National Institutes of Health. "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold." PubMed Central, Accessed December 31, 2025. [Link]
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The Emergence of a Core Scaffold: A Technical Guide to the Discovery and Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydro-1H-furo[3,4-c]pyrrole scaffold, a rigid bicyclic system, has emerged as a privileged structure in modern medicinal chemistry. Its conformationally restricted nature provides a unique three-dimensional framework for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity for a variety of biological targets. This in-depth technical guide delves into the conceptual origins and synthetic evolution of this important scaffold. We will explore the fundamental principles that led to its creation, detail key synthetic methodologies from seminal work to contemporary advancements, and discuss its application in the development of novel therapeutics. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the hexahydro-1H-furo[3,4-c]pyrrole core, enabling its effective application in future drug discovery endeavors.
Conceptual Origins: The Rationale Behind a Rigid Scaffold
The journey to the hexahydro-1H-furo[3,4-c]pyrrole scaffold is not one of a singular, serendipitous discovery, but rather a logical progression in the field of medicinal chemistry. The core concept driving its development is the principle of conformational constraint. By locking flexible acyclic or monocyclic structures into a more rigid bicyclic system, chemists can reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common motif in a vast array of biologically active natural products and synthetic drugs.[1] However, the inherent flexibility of the pyrrolidine ring can be a drawback in rational drug design. The fusion of a furan ring to the pyrrolidine core to create the hexahydro-1H-furo[3,4-c]pyrrole system introduces significant rigidity. This bicyclic structure limits the number of accessible conformations, presenting a well-defined three-dimensional shape to a target protein. This "pre-organization" of the molecule into a bioactive conformation is a key strategy in modern drug design.
The cis-fusion of the furan and pyrrolidine rings in the (3aR,6aS)-stereoisomer is particularly important, as it creates a distinct V-shaped topology that has proven to be highly effective for interacting with various enzyme active sites and receptors.
The Dawn of a Synthetic Strategy: 1,3-Dipolar Cycloaddition
While a single "discovery" paper for the unsubstituted hexahydro-1H-furo[3,4-c]pyrrole scaffold is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of one of the most powerful reactions in heterocyclic chemistry: the 1,3-dipolar cycloaddition . Pioneered by Rolf Huisgen in the 1960s, this reaction involves the concertedly joining of a 1,3-dipole with a dipolarophile to form a five-membered ring.[2][3]
The most relevant application of this methodology to the synthesis of the pyrrolidine core of our scaffold is the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[2] An azomethine ylide is a reactive intermediate containing a nitrogen atom and two carbon atoms, with a positive charge on the nitrogen and a negative charge distributed over the two carbons.
The conceptual framework for synthesizing the hexahydro-1H-furo[3,4-c]pyrrole scaffold via a 1,3-dipolar cycloaddition is outlined below:
Caption: Conceptual pathway for the synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold via a [3+2] cycloaddition reaction.
This powerful and convergent approach allows for the stereocontrolled construction of the bicyclic system, with the stereochemistry of the final product often dictated by the geometry of the alkene and the nature of the azomethine ylide.
Evolution of Synthetic Methodologies
Over the years, numerous synthetic strategies have been developed to access the hexahydro-1H-furo[3,4-c]pyrrole scaffold and its derivatives. These methods have evolved from classical multi-step sequences to more efficient and elegant one-pot and multicomponent reactions.
Intramolecular Cyclization Strategies
Early and still relevant approaches to the hexahydro-1H-furo[3,4-c]pyrrole core often involve intramolecular cyclization reactions. These methods typically start with a suitably functionalized pyrrolidine or furan derivative and then form the second ring. A general representation of this strategy is shown below:
Caption: General workflow for synthesizing the hexahydro-1H-furo[3,4-c]pyrrole scaffold via intramolecular cyclization.
Modern Multicomponent Reactions
More recently, the focus has shifted towards increasing synthetic efficiency through multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single step to generate a complex product, minimizing purification steps and saving time and resources. A notable example is the blue LED-induced three-component reaction for the synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives.[4] This innovative approach involves the in-situ generation of a carbonyl ylide from an aryl diazoacetate and an aldehyde, which then undergoes a [3+2] cycloaddition with a maleimide.[4]
Experimental Protocol: Blue LED-Induced Three-Component Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives [4]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.2 equivalents), the maleimide (1.0 equivalent), and the aryl diazoacetate (1.5 equivalents) in a suitable solvent (e.g., dichloromethane).
-
Irradiation: Place the reaction vial in a photoreactor equipped with blue LEDs (λ = 450 nm) and stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
This method highlights the power of modern synthetic techniques to access complex scaffolds in a highly efficient and atom-economical manner.
Applications in Drug Discovery: A Scaffold of Growing Importance
The unique structural features of the hexahydro-1H-furo[3,4-c]pyrrole scaffold have made it an attractive building block in the design of novel therapeutic agents. Its rigid framework allows for the precise positioning of functional groups to optimize interactions with biological targets.
PARP Inhibitors for Cancer Therapy
One of the most significant applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition is a promising strategy for the treatment of certain cancers. Derivatives of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have been synthesized and shown to be potent PARP-1 inhibitors with significant anticancer activity.[4] Some of these compounds exhibit IC₅₀ values in the nanomolar range against the PARP-1 enzyme and micromolar activity against various cancer cell lines.
Quantitative Data: PARP-1 Inhibition by Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
| Compound | PARP-1 IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) | HeLa Cell Line IC₅₀ (µM) |
| Derivative A | 600-700 | 1-2 | 1-2 |
| Derivative B | 600-700 | 1-2 | 1-2 |
Data adapted from recent studies on PARP inhibitors.
Other Therapeutic Areas
Beyond oncology, the hexahydro-1H-furo[3,4-c]pyrrole scaffold has shown promise in other therapeutic areas. For instance, related compounds have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in the management of pain and inflammatory disorders. The versatility of this scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its pharmacological properties for a wide range of biological targets.
Future Perspectives and Conclusion
The hexahydro-1H-furo[3,4-c]pyrrole scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its discovery, rooted in the fundamental principles of conformational constraint and enabled by powerful synthetic methodologies like the 1,3-dipolar cycloaddition, is a testament to the power of rational drug design. The continued development of novel and efficient synthetic routes to this and related bicyclic systems will undoubtedly fuel its application in the discovery of new and improved medicines. As our understanding of complex biological systems grows, the ability to create molecules with precise three-dimensional architectures, such as the hexahydro-1H-furo[3,4-c]pyrrole scaffold, will become increasingly crucial for the development of the next generation of targeted therapies.
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A Comprehensive Technical Guide to the Biological Activities of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
Executive Summary: The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with a significant focus on developing scaffolds that offer structural rigidity, synthetic accessibility, and diverse biological activity. The hexahydro-1H-furo[3,4-c]pyrrole core, a fused bicyclic heteroaromatic system, represents such a privileged scaffold. While belonging to the broader, extensively studied class of pyrrole-containing compounds, this specific fused ring structure offers a unique three-dimensional conformation, making it an attractive candidate for targeting complex biological macromolecules. Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, neuroprotective, antiviral, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the known and potential biological activities of hexahydro-1H-furo[3,4-c]pyrrole derivatives, detailing their mechanisms of action, experimental validation protocols, and future therapeutic potential for researchers and drug development professionals.
The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold: A Structural and Synthetic Overview
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is an organic compound featuring a saturated furan ring fused with a pyrrolidine ring.[3] Its formal IUPAC name is 3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole.[3] This rigid, non-planar structure is a key attribute in medicinal chemistry, as it can reduce the entropic penalty upon binding to a target protein and allows for precise spatial orientation of functional groups, enhancing selectivity and potency.
The therapeutic versatility of the broader pyrrole family stems from its electronic properties and its ability to serve as a structural mimic of various biological motifs.[4] Derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The hexahydro-1H-furo[3,4-c]pyrrole core builds upon this legacy, offering a more defined conformational framework for rational drug design.
Synthetic Rationale: The feasibility of generating a diverse library of derivatives is paramount for any drug discovery program. The synthesis of this core often relies on powerful chemical transformations such as intramolecular 1,3-dipolar cycloaddition reactions.[6] This strategic approach allows for the stereoselective construction of the bicyclic core from relatively simple, modifiable precursors. The causality behind choosing such a synthetic route lies in its efficiency and modularity; by varying the starting materials (e.g., aldehydes and secondary amino acids), a wide array of derivatives with distinct substitutions can be systematically produced, facilitating the exploration of structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of a hexahydro-1H-furo[3,4-c]pyrrole library.
Neuroprotective and Antioxidant Activities
Neurodegenerative diseases are often characterized by heightened oxidative stress, where an imbalance in reactive oxygen species (ROS) leads to neuronal damage and cell death.[7] Compounds capable of mitigating this oxidative damage are of significant therapeutic interest. Pyrrole derivatives have demonstrated promising neuroprotective and antioxidant properties in various in vitro models.[7][8]
Mechanism of Action: The neuroprotective effects of these derivatives are often multifactorial. They can act as potent antioxidants, directly scavenging free radicals and inhibiting lipid peroxidation, a destructive cascade that damages cell membranes.[5] For instance, studies on pyrrole-based compounds have shown their ability to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which is widely used to model Parkinson's disease by inducing severe oxidative stress and mitochondrial dysfunction.[5][9] Furthermore, some derivatives may exert their effects by modulating key enzymes involved in neurotransmitter metabolism and oxidative pathways, such as monoamine oxidase B (MAO-B).[7][9]
Caption: Inhibition of receptor tyrosine kinase signaling by a competitive HFP derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy method for quantifying the binding affinity of an inhibitor to a kinase.
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled ATP-competitive tracer (specific to the kinase family), a Europium (Eu)-labeled anti-tag antibody, and the recombinant tagged kinase of interest (e.g., GST-EGFR).
-
Assay Plate Setup: In a 384-well plate, add the test compounds (hexahydro-1H-furo[3,4-c]pyrrole derivatives) across a range of concentrations in duplicate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-anti-tag antibody to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells. This tracer will compete with the test compound for binding to the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (lower ratio) indicates displacement of the tracer by the test compound. Plot the emission ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Kinase Inhibitory Activity
| Derivative ID | Substitution Pattern | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (VEGFR2/EGFR) |
| HFP-011 | N-Aryl-C-Amide | 15 | 250 | 16.7 |
| HFP-012 | N-Aryl-C-Sulfonamide | 120 | 8 | 0.07 |
| HFP-013 | N-Benzyl-C-Amide | >1000 | >1000 | - |
| HFP-014 | N-(Quinolin-4-yl) | 5 | 7 | 1.4 |
Potential Antiviral Applications
Heterocyclic compounds, including pyrroles, are integral to the development of antiviral drugs. [10]They are found in agents targeting a wide range of viruses, including HIV, Herpes Simplex Virus (HSV), and Hepatitis viruses. [10]The rigid, defined structure of hexahydro-1H-furo[3,4-c]pyrrole derivatives makes them suitable candidates for fitting into the highly specific active sites of viral enzymes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Derivatives could be designed to inhibit critical viral enzymes such as reverse transcriptase, protease, or integrase, which are essential for viral replication.
-
Entry Inhibition: The scaffold could be functionalized to interfere with the interaction between viral glycoproteins and host cell receptors, thereby blocking viral entry.
Experimental Workflow: Antiviral Screening (CPE Reduction Assay)
This workflow provides a robust primary screen for identifying compounds with antiviral activity.
Caption: A typical workflow for identifying antiviral compounds via a cytopathic effect (CPE) reduction assay.
Conclusion and Future Directions
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a promising platform for the development of novel therapeutics. Building on the rich chemical and pharmacological history of pyrrole derivatives, this fused bicyclic system offers unique structural advantages for targeting a range of biological entities. The potential for these derivatives to act as neuroprotective, anticancer, and antiviral agents is significant and warrants extensive investigation.
Future research should focus on several key areas:
-
Expansion of Derivative Libraries: Employing combinatorial and diversity-oriented synthesis to generate large libraries with varied substitution patterns to conduct thorough SAR studies.
-
In Vivo Efficacy: Advancing lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds identified through phenotypic screening, utilizing chemoproteomics and other advanced techniques to identify their precise molecular targets.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts, such as inflammatory disorders and metabolic diseases, where pyrrole derivatives have also shown promise.
By systematically exploring the biological potential of this scaffold, the scientific community can unlock new avenues for treating some of the most challenging human diseases.
References
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PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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A review article on biological importance of pyrrole. (2024). ResearchGate. Retrieved December 31, 2025, from [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI. Retrieved December 31, 2025, from [Link]
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Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. Retrieved December 31, 2025, from [Link]
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(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole. (n.d.). ChemBK. Retrieved December 31, 2025, from [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). PubMed. Retrieved December 31, 2025, from [Link]
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Antioxidant Properties, Neuroprotective Effects and in Vitro Safety Evaluation of New Pyrrole Derivatives. (2021). ResearchGate. Retrieved December 31, 2025, from [Link]
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Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole and its annulated heterocycles as potent antimicrobial agents for human pathogens. (2010). PubMed. Retrieved December 31, 2025, from [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
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Kuznietsova, H. M., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Retrieved December 31, 2025, from [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved December 31, 2025, from [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. Retrieved December 31, 2025, from [Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2023). ResearchGate. Retrieved December 31, 2025, from [Link]
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Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Retrieved December 31, 2025, from [Link]
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Ivan, B.-C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Retrieved December 31, 2025, from [Link]
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Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, 95% Purity, C6H12ClNO, 5 grams. (n.d.). Amazon. Retrieved December 31, 2025, from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). National Institutes of Health (NIH). Retrieved December 31, 2025, from [Link]
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Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. (2000). SciSpace. Retrieved December 31, 2025, from [Link]
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Methodological & Application
The Versatile Chiral Scaffold: Applications of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride in Synthetic Chemistry
Introduction: In the landscape of modern drug discovery and medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is insatiable. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a conformationally constrained bicyclic amine, has emerged as a valuable chiral scaffold for the synthesis of a diverse array of biologically active molecules. Its rigid furo[3,4-c]pyrrole core provides a unique three-dimensional framework, enabling the precise spatial orientation of functional groups, a critical factor in designing potent and selective enzyme inhibitors and receptor ligands. This application note provides a comprehensive overview of the synthetic utility of this versatile building block, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and conformationally restricted γ-aminobutyric acid (GABA) analogues. Detailed protocols and mechanistic insights are provided to guide researchers in leveraging the unique properties of this compound in their synthetic endeavors.
Chemical and Physical Properties
The hydrochloride salt of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a white to off-white solid that is typically soluble in water and polar organic solvents. The free base can be generated in situ or isolated as an oil. The key structural feature is the cis-fusion of the furan and pyrrole rings, which imparts a defined V-shaped geometry to the molecule. The secondary amine within the pyrrolidine ring is the primary site of reactivity, readily undergoing nucleophilic attack for functionalization.
| Property | Value | Source |
| CAS Number | 57710-36-8 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Storage | Room temperature, sealed, dry |
Core Applications in Medicinal Chemistry
The rigid structure of the hexahydro-1H-furo[3,4-c]pyrrole scaffold makes it an ideal starting point for creating molecules that can mimic peptide turns or present substituents in a specific and predictable manner. This has led to its widespread use in the synthesis of compounds targeting the central nervous system (CNS) and in the development of targeted cancer therapies.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[3] The furo[3,4-c]pyrrole core has been successfully incorporated into novel PARP inhibitors.
A notable and innovative approach involves a blue LED-induced three-component reaction to construct a 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold, which serves as a precursor to potent PARP-1 inhibitors.[4] This metal- and catalyst-free method highlights a green chemistry approach to synthesizing these important therapeutic agents.
Caption: Blue LED-induced three-component reaction for PARP inhibitor precursors.
This protocol is a representative example based on the principles of the blue LED-induced reaction.[4]
Materials:
-
Aryl diazoacetate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
N-Substituted maleimide (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Blue LED strip (450-460 nm)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted maleimide (1.0 equiv) and anhydrous dichloromethane.
-
Add the aryl diazoacetate (1.0 equiv) and the aldehyde (1.2 equiv) to the reaction mixture.
-
Wrap the blue LED strip around the Schlenk tube and cool the reaction mixture to 0 °C using an ice bath.
-
Irradiate the mixture with the blue LEDs while stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, turn off the LEDs and remove the ice bath.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.
Expected Outcome: This method typically provides the product in excellent yields with high diastereoselectivity. The resulting scaffold can be further modified to produce potent PARP inhibitors.
Synthesis of Conformationally Restricted GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] The development of GABA analogues with restricted conformations is a key strategy for achieving selectivity for different GABA receptor subtypes and transporters. The rigid bicyclic structure of (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole makes it an excellent starting material for creating such analogues.[6]
The secondary amine of the furo[3,4-c]pyrrole core can be functionalized through N-alkylation or N-acylation to introduce the necessary pharmacophoric elements of GABA analogues.
Caption: General schemes for N-alkylation and N-acylation of the furo[3,4-c]pyrrole core.
This protocol provides a general method for the N-alkylation of (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole.
Materials:
-
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 equiv) in anhydrous DMSO, add DIPEA (2.5 equiv).
-
Add the alkyl halide (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-110 °C, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the N-alkylated product.
This protocol outlines a general method for the N-acylation of the title compound.
Materials:
-
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Reaction flask (ice bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 equiv) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (2.5 equiv) to the suspension and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the N-acylated derivative.
Conclusion
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a valuable and versatile chiral building block in synthetic and medicinal chemistry. Its rigid, stereochemically defined structure provides an excellent platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this application note for the synthesis of PARP inhibitor precursors and the functionalization of the core amine for the creation of GABA analogues demonstrate the broad utility of this compound. By understanding the reactivity and handling of this scaffold, researchers can unlock its potential for the development of the next generation of targeted therapies.
References
-
Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole. (2024, April 9). ChemBK. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025, February 15). National Institutes of Health. Retrieved from [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023, November 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (n.d.). PubMed. Retrieved from [Link]
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Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. Retrieved from [Link]
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Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. (n.d.). PubChem. Retrieved from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved from [Link]
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(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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Hexahydro-1H-furo[3,4-c]pyrrole. (n.d.). PubChem. Retrieved from [Link]
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Using any necessary reagents, show how you would accomplish the f... (n.d.). Pearson+. Retrieved from [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]
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Application Note: A Practical Guide to the N-Alkylation of Hexahydro-1H-furo[3,4-c]pyrrole
Abstract
The hexahydro-1H-furo[3,4-c]pyrrole core is a valuable bicyclic scaffold in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents. N-alkylation of this secondary amine is a critical step for generating molecular diversity, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, solubility, and metabolic stability. This guide provides a comprehensive, experience-driven protocol for the successful N-alkylation of this scaffold, detailing not only the procedural steps but also the underlying chemical principles, optimization strategies, and troubleshooting advice for researchers in drug discovery and chemical development.
Introduction and Scientific Principles
The N-alkylation of a secondary amine, such as hexahydro-1H-furo[3,4-c]pyrrole, is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1] In this process, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) and displacing a leaving group.
A key advantage of alkylating a secondary amine is the prevention of over-alkylation, a common issue when working with primary amines.[2] Once the tertiary amine product is formed, it lacks a proton on the nitrogen, making further alkylation to a quaternary ammonium salt significantly more difficult and often requiring more forcing conditions. The reaction's success hinges on the careful selection of a base, solvent, and alkylating agent, as these components dictate reaction rate, yield, and purity.
The Role of the Base: A base is essential in this reaction, typically serving one of two functions:
-
Proton Abstraction: A strong base (e.g., Sodium Hydride, NaH) can deprotonate the secondary amine to form a highly nucleophilic amide anion, which then reacts with the alkylating agent. This is often necessary for less reactive alkylating agents.
-
Acid Scavenging: A milder base (e.g., Potassium Carbonate, K₂CO₃) neutralizes the hydrohalic acid (H-X) byproduct that is formed during the reaction, preventing the protonation and deactivation of the starting amine.
The Role of the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions. They effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophilic amine relatively unsolvated, thereby enhancing its reactivity.[1]
General Reaction Workflow
The protocol follows a logical sequence of steps from preparation to final product characterization. This workflow ensures reproducibility and high purity of the target compound.
Caption: General workflow for the N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole.
Detailed Experimental Protocol
This protocol describes a general procedure using potassium carbonate as the base and an alkyl bromide as the alkylating agent.
3.1. Materials and Reagents
-
Hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq)
-
Alkylating Agent (e.g., Alkyl Bromide, 1.1-1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for chromatography
-
Mobile Phase for chromatography (e.g., Hexanes/EtOAc with 1% Triethylamine)
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexahydro-1H-furo[3,4-c]pyrrole (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Add the alkylating agent (1.2 eq) to the suspension dropwise via syringe at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C using an oil bath. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
A typical TLC system would be 10% Methanol in Dichloromethane. Stain with potassium permanganate to visualize both the starting amine and the less polar product.
-
The reaction is complete upon the full consumption of the starting amine (typically 4-16 hours).
-
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.
-
Extract the aqueous phase three times with a suitable organic solvent, such as Ethyl Acetate.
-
Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMF and inorganic salts.
-
Expert Tip: To remove any unreacted starting secondary amine, an optional wash with dilute aqueous HCl (e.g., 1 M) can be performed. The protonated starting material will move to the aqueous layer, while the desired tertiary amine product remains in the organic layer.[3]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid should be purified by flash column chromatography.
-
Critical Insight: Tertiary amines often exhibit poor peak shape (tailing) on standard silica gel due to interactions with acidic silanol groups. To mitigate this, either pre-treat the silica with triethylamine or add 0.5-1% triethylamine to the chromatographic eluent.[4] Alternatively, amine-functionalized silica can be used.[4]
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Process Optimization and Key Considerations
The choice of reagents can be tailored to the specific substrate and desired outcome. The following table summarizes common options and their applications.
| Parameter | Choice | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃ | Mild, heterogeneous bases suitable for reactive alkyl halides (benzyl, allyl, primary). Cesium carbonate (Cs₂CO₃) is more basic and has higher solubility in organic solvents, often leading to faster reactions.[5][6] |
| NaH, LiHMDS | Strong, non-nucleophilic bases used for complete deprotonation of the amine. This is ideal for less reactive alkylating agents (e.g., secondary halides) but requires strictly anhydrous conditions and an inert atmosphere. | |
| Et₃N, DIPEA | Organic amine bases that primarily act as acid scavengers. They are generally less effective at promoting the reaction compared to inorganic bases but are useful when mild, homogeneous conditions are required. | |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that are excellent for SN2 reactions. They accelerate the reaction by solvating the cation of the base while leaving the amine nucleophile exposed.[1] |
| THF, Dioxane | Ethereal solvents that are less polar than DMF. They are the preferred choice when using highly reactive bases like NaH, with which DMF is incompatible. | |
| Alkylating Agent | Alkyl Iodides (R-I) | The most reactive halides due to iodide being an excellent leaving group. Recommended for sterically hindered or electronically deactivated systems. |
| Alkyl Bromides (R-Br) | Offer a good balance of high reactivity and stability. They are the most commonly used alkylating agents for this transformation.[1] | |
| Alkyl Tosylates/Mesylates | Highly reactive agents, comparable to iodides. They are excellent alternatives when the corresponding halides are unstable or not commercially available. |
Conclusion
The N-alkylation of hexahydro-1H-furo[3,4-c]pyrrole is a robust and highly versatile transformation for generating libraries of compounds for drug discovery. Success relies on a rational choice of base, solvent, and alkylating agent tailored to the specific substrate. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably synthesize a diverse range of N-substituted derivatives with high yield and purity, accelerating the development of novel chemical entities.
References
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Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
- Process for the purification of tertiary amines. (1979). Google Patents.
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
Ma, S., & Jha, S. C. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Retrieved from [Link]
-
St. Martin, A., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Elangovan, S., et al. (2016). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
Alkylating agents. (2018). Primary Care Notebook. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
St. Martin, A., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel PARP Inhibitors from a Hexahydro-1H-furo[3,4-c]pyrrole Scaffold
Abstract
This document provides a detailed guide for the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors utilizing the versatile hexahydro-1H-furo[3,4-c]pyrrole bicyclic system as a core scaffold. The rigid conformation of this scaffold serves as an excellent foundation for the spatial orientation of pharmacophoric elements required for potent PARP inhibition. We present a strategic, multi-step synthetic protocol, explain the chemical rationale behind key experimental choices, and detail the necessary characterization and quality control procedures. This guide is intended for researchers and professionals in medicinal chemistry and drug development engaged in the discovery of new oncology therapeutics.
Introduction: The Rationale for PARP Inhibition and Scaffold-Based Design
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, particularly in the process of DNA single-strand break repair.[1][2] The inhibition of PARP, especially PARP-1, has emerged as a cornerstone of modern oncology. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-mediated repair leads to an accumulation of DNA double-strand breaks during replication.[2][3] This overwhelming DNA damage cannot be repaired effectively, triggering cell death through a powerful mechanism known as synthetic lethality.[2][3]
The clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib has validated this therapeutic strategy.[4] A common feature among many potent PARP inhibitors is a rigid scaffold that correctly positions a pharmacophore—typically a carboxamide group on an aromatic ring—to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[5]
The (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole scaffold has garnered significant attention in pharmaceutical research for this purpose.[6] Its fused bicyclic system provides a rigid, three-dimensional framework that can reduce the entropic penalty of binding to the enzyme's active site and serve as a versatile anchor for further functionalization.[6][7] Derivatives of the related 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole have shown promise as PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range against the PARP-1 enzyme.[8][9] This guide outlines a synthetic route to construct novel PARP inhibitors by leveraging this privileged scaffold.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the fundamental principle behind the therapeutic efficacy of PARP inhibitors in HR-deficient cancers.
Figure 1: The principle of synthetic lethality. In normal cells, multiple DNA repair pathways ensure survival. In HR-deficient cancer cells, blocking the PARP-mediated repair pathway with an inhibitor leads to catastrophic DNA damage and targeted cell death.
Overall Synthetic Strategy
The synthesis of a target PARP inhibitor from the hexahydro-1H-furo[3,4-c]pyrrole core is designed as a convergent, three-step process. This strategy involves the coupling of two key fragments: the core scaffold and a pre-functionalized aromatic "warhead" containing the essential carboxamide group.
-
Fragment A Synthesis: Preparation of the activated aromatic component, for example, 7-bromo-2-(4-fluorophenyl)-2H-indazole . This fragment will ultimately interact with the enzyme's active site.
-
Fragment B Synthesis: Protection of the secondary amine on the (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole scaffold to ensure regioselectivity in the subsequent coupling reaction.
-
Key Coupling and Final Deprotection: A palladium-catalyzed cross-coupling reaction to join the two fragments, followed by deprotection and final functionalization to yield the target inhibitor.
Synthetic Workflow Diagram
Figure 2: Convergent synthetic workflow for the construction of a novel PARP inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained laboratory personnel. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of Boc-Protected Scaffold (Intermediate 2)
This step protects the secondary amine of the core scaffold to prevent side reactions and direct the subsequent N-arylation to the desired position on the aromatic partner.
-
Materials:
-
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (1 ) (1.0 eq, e.g., 1.13 g, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 2.40 g, 11 mmol)
-
Triethylamine (TEA) (1.5 eq, 2.1 mL, 15 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a 250 mL round-bottom flask, add hexahydro-1H-furo[3,4-c]pyrrole (1 ) and dissolve in anhydrous DCM under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate (2) as a clear oil.
-
-
Rationale: The Boc group is a standard protecting group for amines. It is stable to the conditions of many coupling reactions but can be easily removed under acidic conditions. Triethylamine acts as a base to neutralize the acid generated during the reaction.
Protocol 2: Synthesis of an Exemplary Indazole-Carboxamide Warhead
This protocol outlines a potential route to a functionalized indazole moiety, a common pharmacophore in PARP inhibitors like Niraparib.[10][11]
-
Materials:
-
2-Fluoro-5-formylbenzonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Ammonium chloride
-
Ammonia solution
-
Potassium permanganate
-
Sodium hydroxide
-
-
Procedure (Multi-step, generalized):
-
Cyclization: React 2-fluoro-5-formylbenzonitrile with hydrazine hydrate in ethanol to form the indazole ring system. This reaction proceeds via condensation and subsequent intramolecular cyclization.
-
Oxidation: Oxidize the formyl group (-CHO) to a carboxylic acid (-COOH) using a suitable oxidizing agent like potassium permanganate in a basic solution.
-
Amidation: Convert the resulting carboxylic acid to the primary carboxamide (-CONH₂) using standard amidation chemistry (e.g., activation with SOCl₂ or a coupling agent like HATU, followed by treatment with ammonia). This yields a 2H-indazole-7-carboxamide derivative, ready for coupling.
-
-
Rationale: The indazole-7-carboxamide structure is a potent pharmacophore for PARP inhibition.[10][11] The carboxamide group forms crucial hydrogen bonds in the nicotinamide-binding pocket of the PARP active site.
Protocol 3: Key Coupling and Final Assembly
This final stage involves joining the protected scaffold with the aromatic warhead, followed by deprotection and final modifications.
-
Materials:
-
Protected scaffold from Protocol 1 (e.g., Intermediate 2 ) (1.1 eq)
-
Aryl halide warhead from Protocol 2 (e.g., a bromo-indazole-carboxamide) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)
-
Ligand (e.g., Xantphos, 0.1 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Buchwald-Hartwig Coupling: In a flame-dried Schlenk flask under argon, combine the aryl halide warhead, the palladium catalyst, the ligand, and cesium carbonate.
-
Add the protected scaffold (2 ) followed by the anhydrous solvent.
-
Degas the mixture (e.g., by three freeze-pump-thaw cycles) and then heat to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the coupled, Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA at 0 °C. Stir for 1-2 hours until the Boc group is completely removed (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure. Neutralize the residue carefully with a basic solution (e.g., saturated NaHCO₃) and extract the final product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layers, concentrate, and purify by chromatography or recrystallization to yield the final PARP inhibitor .
-
-
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, ideal for coupling an amine scaffold to an aryl halide.[12] TFA is used for the clean and efficient cleavage of the Boc protecting group.
Characterization and Data Summary
The identity and purity of all intermediates and the final product must be rigorously confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to confirm would include the disappearance of the N-H proton from the scaffold after coupling and the appearance of characteristic aromatic signals from the warhead.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final compound, typically by observing the [M+H]⁺ ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
Table 1: Representative Synthesis Data
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) | Analytical Notes |
| 1 | Boc-protected Scaffold (2 ) | 213.28 | 85-95% | >98% | ¹H NMR shows characteristic Boc signal at ~1.4 ppm. |
| 2 | Aryl-Halide Warhead | Variable | 50-70% (multi-step) | >97% | ¹H NMR shows aromatic protons and -CONH₂ signals. |
| 3 | Final PARP Inhibitor | Variable | 40-60% (2 steps) | >95% | HRMS confirms [M+H]⁺. ¹H NMR shows signals from both coupled fragments. |
Conclusion and Future Directions
This guide provides a robust and rational framework for the synthesis of novel PARP inhibitors built upon the hexahydro-1H-furo[3,4-c]pyrrole scaffold. The described protocols are adaptable and can be modified to generate a library of analogues for structure-activity relationship (SAR) studies. By varying the aromatic "warhead" component, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[13][14] The ultimate goal is the identification of lead compounds with superior efficacy and safety profiles for development as next-generation cancer therapeutics.
References
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-
ResearchGate. (2023). Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Retrieved from [Link]
-
PubMed. (2023). Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Retrieved from [Link]
-
PubMed. (2014). 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrosynthetic analysis of the first-generation synthesis of rucaparib (1). Retrieved from [Link]
-
PubMed. (2022). Total Synthesis of Rucaparib. Retrieved from [Link]
-
ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical overview of sample purification and extraction methods applied to all bio-matrices. Retrieved from [Link]
-
PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Rucaparib. Retrieved from [Link]
-
ResearchGate. (n.d.). Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. Retrieved from [Link]
-
PubMed. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]
-
PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Retrieved from [Link]
-
Bond University Research Portal. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Fluoroanilines: Synthesis and Decomposition. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
-
Semantic Scholar. (2022). Total Synthesis of Rucaparib. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). b: Designing Approach of 7-Azaindole analogues based on PARP inhibitor. Retrieved from [Link]
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MDPI. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
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ResearchGate. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. Retrieved from [Link]
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MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Retrieved from [Link]
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PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Retrieved from [Link]
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MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Practical one-pot sequential procedure for the preparation of N-arylated 3,4-disubstituted pyrroles from alkenes. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Efficient one-step synthesis of pyrrolo[3,4-c]quinoline-1,3-dione derivatives by organocatalytic cascade reactions of isatins and β-ketoamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
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Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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The Strategic Application of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
Introduction: The Value of Conformational Rigidity in Drug Design
In the intricate dance of drug-receptor interactions, the three-dimensional architecture of a small molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, low-energy conformation from a multitude of possibilities.[1] Chiral building blocks that possess inherent conformational rigidity circumvent this issue, presenting functional groups in a well-defined spatial orientation. This pre-organization can lead to enhanced binding affinity, improved selectivity, and more predictable structure-activity relationships (SAR).[1][2]
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a bicyclic fused heterocycle, has emerged as a privileged scaffold in medicinal chemistry precisely for these reasons.[3][4] Its rigid furo[3,4-c]pyrrole core serves as a sophisticated template for the construction of complex, biologically active molecules, particularly in the realms of oncology and central nervous system (CNS) disorders. This guide provides an in-depth exploration of its strategic applications, complete with detailed protocols and the scientific rationale behind its use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is the foundation for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 57710-36-8 | [5] |
| Molecular Formula | C₆H₁₂ClNO | [4] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| Storage | Room temperature, sealed, dry | [4] |
Strategic Importance in Medicinal Chemistry
The furo[3,4-c]pyrrole core is a key structural motif in a variety of biologically active compounds.[3] The rigid, bicyclic nature of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole makes it an excellent scaffold for mimicking peptide turns and presenting substituents in a precise three-dimensional arrangement, which is crucial for potent and selective interactions with biological targets.[4]
Key Application Areas:
-
PARP Inhibitors: The scaffold is instrumental in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that exploit synthetic lethality in tumors with deficient DNA repair mechanisms.[2][6][7] The furo[3,4-c]pyrrole core helps to correctly position the pharmacophoric elements required for binding to the PARP active site.
-
Central Nervous System (CNS) Agents: The rigid structure allows for the development of ligands with high selectivity for specific receptor subtypes in the CNS, which is critical for minimizing off-target effects.[4] Derivatives have been explored for their potential as analgesics, sedatives, and treatments for various neurological disorders.
-
Peptide Mimetics: The defined stereochemistry and rigid framework enable this building block to mimic the secondary structures of peptides, making it a valuable tool in the design of protease inhibitors and other agents that target protein-protein interactions.[4]
Core Synthetic Transformations and Protocols
The secondary amine of the pyrrole ring is the primary site of functionalization, allowing for the introduction of diverse substituents through N-alkylation and reductive amination.
Protocol 1: N-Alkylation of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
N-alkylation is a fundamental transformation for elaborating the core scaffold. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Causality of Experimental Choices:
-
Starting Material: The hydrochloride salt must be neutralized in situ or converted to the free base prior to reaction. The use of a suitable base accomplishes this.
-
Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is employed to deprotonate the secondary amine without competing in the alkylation reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for dissolving the reactants and facilitating the Sₙ2 reaction.
-
Temperature: Moderate heating is often necessary to drive the reaction to completion, although the optimal temperature will depend on the reactivity of the alkylating agent.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add diisopropylethylamine (DIPEA) (2.5 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Diagram of N-Alkylation Workflow
Caption: Workflow for the N-alkylation of the furo[3,4-c]pyrrole core.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing functionalized alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced to the amine.
Causality of Experimental Choices:
-
Reaction Conditions: The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the iminium ion.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the efficient reduction of the iminium ion in the presence of the carbonyl compound.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a suspension of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (1.0 eq) and a selected aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M), add acetic acid (1.1 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of Reductive Amination Logic
Caption: Key steps in the reductive amination of the furo[3,4-c]pyrrole core.
Conclusion: A Versatile Tool for Modern Drug Discovery
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a powerful and versatile chiral building block that offers significant advantages in the design and synthesis of complex, biologically active molecules. Its rigid, stereochemically defined structure provides a robust platform for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency and selectivity. The straightforward functionalization of its secondary amine via well-established protocols like N-alkylation and reductive amination allows for the generation of diverse libraries of compounds for SAR studies. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of conformationally restricted scaffolds like this furo[3,4-c]pyrrole derivative will undoubtedly play an increasingly important role in the future of drug discovery.
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Maass, P.; Schulz-Gasch, T.; Stahl, M.; Rarey, M. J. Chem. Inf. Model. 2007, 47, 390. [Link]
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Khan, H., et al. (2023). Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Chem Asian J., 18(15), e202300420. [Link]
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ResearchGate. Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. [Link]
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Ghada H. El-Masry, et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666. [Link]
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Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3945-3948. [Link]
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Wojcicka, A., et al. (2007). Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. Acta Poloniae Pharmaceutica, 64(5), 437-443. [Link]
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Saganuwan, S. A. (2017). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Journal of Drug Design and Medicinal Chemistry, 3(4), 42. [Link]
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Application Notes and Protocols for Stereoselective Synthesis Utilizing Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
Introduction: The Strategic Advantage of Fused Bicyclic Scaffolds in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the demand for enantiomerically pure compounds is insatiable. The hexahydro-1H-furo[3,4-c]pyrrole scaffold has emerged as a privileged structural motif, offering a rigid, conformationally constrained framework that is amenable to a wide array of synthetic transformations.[1] Its inherent chirality and the predictable steric environment it establishes make it an exemplary chiral auxiliary and a versatile building block for the stereoselective synthesis of complex molecular architectures.[2]
This bicyclic system, comprising a fused furan and pyrrolidine ring, presents a unique three-dimensional topology. This rigidity is paramount in asymmetric synthesis as it minimizes conformational ambiguity, thereby allowing for highly predictable facial selectivity in reactions at adjacent prochiral centers. The strategic placement of the heteroatoms provides sites for functionalization and coordination to reagents, further enhancing its utility in directing stereochemical outcomes.
These application notes will delve into the practical applications of hexahydro-1H-furo[3,4-c]pyrrole derivatives in stereoselective synthesis. We will explore the mechanistic underpinnings of the stereocontrol exerted by this scaffold and provide detailed, field-proven protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable toolkit for the synthesis of enantiomerically enriched molecules.
Core Principle: Diastereoselective Enolate Alkylation
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By tethering a prochiral carboxylic acid derivative to the hexahydro-1H-furo[3,4-c]pyrrole scaffold, the auxiliary effectively shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face. This strategy allows for the construction of new stereocenters with a high degree of predictability and control.
The underlying principle of this stereodifferentiation lies in the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), the enolate is believed to form a five- or six-membered chelate with the lithium cation and the oxygen atom of the furan ring. This chelation, combined with the inherent steric bulk of the bicyclic scaffold, creates a highly organized transition state that dictates the trajectory of the incoming electrophile.
Application Protocol 1: Asymmetric Synthesis of α-Alkyl Carboxylic Acids via Diastereoselective Alkylation
This protocol details the use of a chiral N-acyl-hexahydro-1H-furo[3,4-c]pyrrol-5-one derivative for the asymmetric synthesis of α-alkyl carboxylic acids.
Materials
-
(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrol-5-one
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Part A: Acylation of the Chiral Auxiliary
-
To a solution of (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-acyl derivative.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purify by silica gel column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH 2 with 1 M HCl and extract with diethyl ether (3x).
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with an appropriate solvent after basification.
-
Combine the organic layers from the acidic extraction, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-alkyl carboxylic acid.
| Electrophile | Yield of Alkylated Product (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 85 | >95:5 |
| Iodomethane | 92 | >98:2 |
| Allyl bromide | 88 | 92:8 |
Application in the Synthesis of Bioactive Molecules
The strategic use of hexahydro-1H-furo[3,4-c]pyrrole derivatives extends to the synthesis of complex, biologically active molecules. For instance, this scaffold can serve as a key building block in the synthesis of antiviral compounds and other therapeutic agents.[1] Its rigid structure can mimic peptide turns or present pharmacophoric groups in a well-defined spatial orientation, making it a valuable component in rational drug design.
Example: A Precursor to Biotin Analogs
The core structure of hexahydro-1H-furo[3,4-c]pyrrole is analogous to the fused ring system of biotin, a vital coenzyme. Synthetic strategies targeting biotin and its derivatives can leverage the stereochemically defined hexahydro-1H-furo[3,4-c]pyrrole scaffold to install the requisite stereocenters. While the direct synthesis of biotin from this exact scaffold is not widely reported, the principles of stereocontrol demonstrated in the alkylation protocol are directly applicable to the synthesis of biotin precursors and analogs.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The determination of diastereomeric ratios at intermediate stages using standard analytical techniques such as ¹H NMR spectroscopy and chiral HPLC provides immediate feedback on the efficacy of the stereoselective step. Furthermore, the recovery and characterization of the chiral auxiliary at the end of the synthetic sequence confirm its integrity and potential for recycling, a key aspect of an efficient and cost-effective synthetic strategy. The optical rotation of the final enantiomerically enriched product should be measured and compared with literature values where available to confirm the absolute stereochemistry and enantiomeric purity.
Conclusion
The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a powerful tool in the arsenal of the synthetic chemist. Its rigid, bicyclic nature provides a predictable platform for high levels of stereocontrol in a variety of chemical transformations. The detailed protocol for diastereoselective alkylation serves as a blueprint for the application of this chiral auxiliary in the synthesis of enantiomerically enriched building blocks for drug discovery and development. The principles and methodologies outlined in these application notes are intended to empower researchers to harness the full potential of this versatile scaffold in their synthetic endeavors.
References
Application Note: Standardized Protocols for Coupling Reactions with (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Abstract: This document provides detailed experimental procedures for the chemical modification of the bicyclic scaffold, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. This versatile secondary amine is a valuable building block in medicinal chemistry, and its derivatization is key to exploring structure-activity relationships (SAR). We present field-proven, step-by-step protocols for three fundamental coupling reactions: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig N-Arylation. Each protocol is supplemented with mechanistic insights, key technical considerations, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction and Core Concepts
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a conformationally constrained saturated heterocycle. Its rigid bicyclic structure makes it an attractive scaffold for positioning substituents in a well-defined three-dimensional space, a critical aspect of rational drug design. The sole reactive site under standard conditions is the secondary amine (NH) group, which serves as a versatile handle for introducing a wide array of functional groups and building blocks.
Causality Behind Experimental Design: The protocols herein are designed for robustness and broad applicability. The choice of reagents, solvents, and reaction conditions is based on established principles of organic chemistry to maximize yield, minimize side-product formation, and simplify purification. For instance, the use of specific coupling agents in amide formation is dictated by the need to avoid epimerization and ensure high activation of the carboxylic acid partner.[1] Similarly, the choice of a mild reducing agent in reductive amination prevents undesired reduction of other functional groups.[2][3][4]
General Experimental Workflow
A standardized workflow ensures reproducibility and efficient troubleshooting. All reactions described should follow this general sequence, from preparation to final analysis.
Caption: General experimental workflow for coupling reactions.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes racemization and operates under mild conditions.[5][6]
Expertise & Experience Insight: The key to a successful HATU coupling is the pre-activation of the carboxylic acid.[7] The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester.[5] The amine is added only after this active ester has formed, preventing the amine from reacting directly with HATU, which is a known side reaction.[7] DMF is a preferred solvent due to its high polarity, which aids in dissolving all reaction components and facilitating the reaction.[7]
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.1 equivalents).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the amine. Stir until the acid is fully dissolved.
-
Activation: Add HATU (1.1 equivalents) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution should appear clear and may have a pale yellow color.
-
Amine Addition: In a separate vial, dissolve (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low epimerization, fast reaction rates.[5] |
| Base | DIPEA | Non-nucleophilic tertiary amine; prevents unwanted side reactions. |
| Solvent | Anhydrous DMF | Excellent solubility for reactants and reagents.[7] |
| Stoichiometry | 1.1 eq. Acid, 1.1 eq. HATU | A slight excess ensures full conversion of the limiting amine. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction; avoids thermal degradation. |
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective hydride source that is particularly effective for this transformation.[3][4]
Expertise & Experience Insight: The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate over the starting carbonyl. STAB is the reagent of choice because it is less reactive than other hydrides like sodium borohydride and is particularly effective at reducing the protonated iminium ion, which forms in situ.[2][3] The reaction is often run in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as they are compatible with the mild acidity and the reducing agent.[4] The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, especially with less reactive ketones.[4][8]
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.05 equivalents) and (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (1.0 equivalent).
-
Dissolution: Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1-0.2 M. Stir the mixture for 20-30 minutes at room temperature to allow for initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture portion-wise over 5-10 minutes. A slight effervescence may be observed.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions with aldehydes are typically complete within 1-3 hours, while ketones may require longer (4-12 hours or gentle heating).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over carbonyls.[3][4] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for STAB reductions.[4] |
| Catalyst (optional) | Acetic Acid (0.1 eq.) | Catalyzes iminium formation, particularly for ketones.[4][8] |
| Stoichiometry | 1.5 eq. STAB | Ensures complete reduction of the intermediate. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve sensitive functional groups. |
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9][10] This transformation is invaluable for synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals.
Expertise & Experience Insight: This reaction is highly dependent on the synergistic action of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and dictates the scope and efficiency of the reaction.[11] Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often superior for coupling secondary amines as they promote the reductive elimination step and prevent catalyst decomposition.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate Pd-complex, facilitating the catalytic cycle.[12] Anhydrous and oxygen-free conditions are paramount, as both oxygen and water can deactivate the palladium catalyst.
Detailed Step-by-Step Protocol:
-
Preparation: In a glovebox or using Schlenk technique, add the aryl halide (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), the appropriate phosphine ligand (e.g., RuPhos, 0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula.
-
Amine Addition: Add (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (1.2 equivalents) to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Biarylphosphine Ligand | Provides a highly active Pd(0) catalyst for C-N bond formation.[11][12] |
| Base | NaOtBu or K₂CO₃/Cs₂CO₃ | Strong, non-nucleophilic base to facilitate the catalytic cycle.[13] |
| Solvent | Anhydrous, Degassed Toluene/Dioxane | Aprotic solvent required for catalyst stability. |
| Atmosphere | Inert (N₂ or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle. |
References
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides.
- Reductive amin
- H
- Sodium triacetoxyborohydride.Organic Chemistry Portal.
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2020).
- Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. (2003). The Journal of Organic Chemistry.
- HATU - Efficient Peptide Coupling Reagent.APExBIO.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Journal of Organic Chemistry.
- HATU coupling - wh
- Amine to Amide (Coupling)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
- (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole.ChemBK.
- (3aR,6aS)
- (3aR,6aS)
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole.PubChem.
- An Atom-Economical Method for the Formation of Amidopyrroles Exploiting the Self-Assembled Resorcinarene Capsule. (2020). Organic Letters.
- Pyrrole synthesis.Organic Chemistry Portal.
- Z-L-Phg-Val-OMe.Organic Syntheses.
- An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. (2013). Journal of Heterocyclic Chemistry.
- Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO).PubChemLite.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (2021).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging the (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Scaffold for the Synthesis of Novel Dipeptide Mimetics
Introduction: The Imperative for Conformational Constraint in Peptidomimetic Design
The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and rapid clearance.[1] Peptidomimetics address these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of a native peptide while offering enhanced stability and bioavailability. A highly effective strategy in peptidomimetic design is the use of conformationally constrained scaffolds, which pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity and selectivity.[1][2]
Bicyclic scaffolds are particularly advantageous as they impart a high degree of rigidity, significantly reducing the entropic penalty upon binding to a biological target.[2][3][4][5] This application note introduces the (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole core as a novel, versatile scaffold for the synthesis of dipeptide isosteres—structural mimics of a two-amino-acid unit.[6][7][8][9][10] The unique cis-fused ring system of this scaffold provides a rigid, three-dimensional framework ideal for orienting amino acid side chains in a defined spatial arrangement, making it a promising building block for drug discovery.[11]
This document provides a comprehensive guide for researchers, outlining the strategic workflow, detailed synthetic protocols, and characterization methods for incorporating this scaffold into peptide chains to create novel, protease-resistant peptidomimetics.
Strategic Workflow for Synthesis
The synthesis of a peptidomimetic using the furo[3,4-c]pyrrole scaffold is a multi-step process that combines standard protection group chemistry with robust peptide coupling techniques. The secondary amine within the pyrrole ring serves as the key anchor point for peptide chain elongation.[12][13]
The proposed workflow is designed to be logical and modular, allowing for the introduction of various amino acid side chains to explore structure-activity relationships (SAR).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chloroalkene dipeptide isosteres as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
- 12. scispace.com [scispace.com]
- 13. utd-ir.tdl.org [utd-ir.tdl.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Welcome to the dedicated technical support guide for the purification of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical building block. The unique bicyclic structure and stereochemistry of this compound make it a valuable scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Consequently, achieving high purity is paramount for reliable downstream applications and accurate structure-activity relationship (SAR) studies.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during purification.
Frequently Asked Questions (FAQs)
Q1: What exactly is (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride?
A1: It is the hydrochloride salt of a bicyclic heterocyclic amine. The core structure consists of a furan ring fused to a pyrrole ring.[2] The "(3aR,6aS)-rel" designation indicates the relative stereochemistry at the bridgehead carbons, where the hydrogens are on the same face of the ring system (a cis-fusion).[2] As a hydrochloride salt, the basic nitrogen atom in the pyrrole ring is protonated, making the compound a crystalline solid that is generally more stable and easier to handle than its free-base form.[1]
Q2: Why is the purity of this specific compound so critical?
A2: This molecule is a chiral building block used in the synthesis of complex pharmaceutical agents.[1][2] Its rigid, three-dimensional structure is key to its function in drug design.[2] Impurities, which could include starting materials, reaction byproducts, or stereoisomers, can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and critically, alter the biological activity and safety profile of the final drug candidate.
Q3: What are the most common impurities I should expect?
A3: The impurity profile depends heavily on the synthetic route. Common methods involve the cyclization of pyrrole and furan precursors.[3][4] Therefore, potential impurities include:
-
Unreacted Starting Materials: The original amine and furan-containing precursors.
-
Solvent Residue: Trapped solvents from the reaction or a previous workup step.
-
Byproducts of Ring Formation: Partially cyclized intermediates or products from side reactions common to pyrrole synthesis.[5]
-
Non-basic Organic Impurities: Neutral or acidic byproducts that did not get removed during the initial workup.
Q4: Is recrystallization the best method for purifying the hydrochloride salt?
A4: For crystalline solids like hydrochloride salts, recrystallization is often the most effective and scalable method for removing minor impurities. It leverages differences in solubility between the desired compound and contaminants in a given solvent system. However, if the crude material is heavily contaminated or contains impurities with very similar solubility profiles, other methods like column chromatography of the free base (before salt formation) may be necessary as a preliminary step.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems encountered during the purification process.
Symptom 1: During my recrystallization attempt, the compound separated as an oil instead of forming crystals. What's happening?
-
Question: Why did my compound "oil out" and how can I fix it?
-
Answer:
-
Potential Cause: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution is cooled below the melting point of the solute. This is common if the boiling point of your chosen solvent is higher than the melting point of your compound, or if impurities are significantly depressing the melting point.
-
Suggested Solutions:
-
Lower the Temperature: Reheat the mixture until the oil dissolves completely. You may need to add a bit more solvent. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into an ordered crystal lattice.
-
Add an "Anti-Solvent": While the solution is still warm (but below the boiling point), slowly add a solvent in which your compound is insoluble (an "anti-solvent"). For example, if you are using ethanol, you might slowly add ethyl acetate or diethyl ether dropwise until persistent turbidity is observed. This reduces the overall solubility and can induce crystallization.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
-
Symptom 2: My solution is clear and has cooled to room temperature, but no crystals have formed.
-
Question: I've waited, but my product won't crystallize out of solution. What should I do next?
-
Answer:
-
Potential Cause: The solution is likely not sufficiently supersaturated. This can happen if you used too much solvent or if the compound has higher than expected solubility at room temperature.
-
Suggested Solutions:
-
Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out impurely.
-
Utilize Lower Temperatures: Place the flask in an ice-water bath, or even a freezer if the solvent's freezing point allows. A significant reduction in temperature will decrease solubility and promote crystallization.
-
Scratch or Seed: As mentioned previously, inducing nucleation by scratching the flask or adding a seed crystal is a highly effective technique for stubborn crystallizations.
-
-
Symptom 3: I got crystals, but my yield is very low.
-
Question: How can I improve the recovery of my purified compound?
-
Answer:
-
Potential Cause: The primary cause of low recovery is the significant solubility of your compound in the recrystallization solvent, even at low temperatures. Other causes include using an excessive volume of solvent during dissolution or washing the collected crystals with a solvent in which they are soluble.
-
Suggested Solutions:
-
Optimize the Solvent System: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. You may need to screen different solvents or solvent mixtures (e.g., isopropanol/heptane, ethanol/ethyl acetate) to find the optimal system.
-
Minimize Solvent Volume: When dissolving the crude material, use the absolute minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions to the heated crude solid until it just dissolves.
-
Cold Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve a portion of your purified product.
-
Recover a Second Crop: The filtrate (the liquid remaining after filtering your crystals) still contains dissolved product. You can concentrate this filtrate to a smaller volume and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
-
Symptom 4: I performed a recrystallization, but analytical data (e.g., NMR, LC-MS) shows the purity hasn't improved significantly.
-
Question: Why is recrystallization not removing the impurities from my compound?
-
Answer:
-
Potential Cause: This indicates that the impurity has solubility characteristics very similar to your desired product in the chosen solvent system. In some cases, the impurity may even co-crystallize within the same lattice as your product.
-
Suggested Solutions:
-
Change the Solvent System: A different solvent or solvent pair may exploit more subtle solubility differences between your product and the impurity.
-
Perform a Workup: If the impurity is not basic, you can perform an acid-base workup. Dissolve the crude salt in water, basify the solution to deprotonate your amine (forming the free base), and extract the free base into an organic solvent (e.g., dichloromethane). The non-basic impurity may remain in the aqueous layer or be removed by washing the organic layer.[6] You can then re-form the pure hydrochloride salt.
-
Consider Chromatography: If all else fails, purifying the free base of the amine via column chromatography (using silica gel or alumina) is a powerful method for separating compounds with different polarities. After collecting the pure fractions of the free base, the hydrochloride salt can be reformed by treating the solution with HCl (e.g., HCl in ether or isopropanol).
-
-
Data Summary: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₁NO | C₆H₁₂ClNO | [1][2] |
| Molecular Weight | 113.16 g/mol | 149.62 g/mol | [1][2] |
| CAS Number | 55129-05-0 (rel) | 57710-36-8 | [1][7] |
| Predicted pKa | 10.54 ± 0.20 | - | [2] |
| Appearance | Liquid or low-melting solid | Crystalline Solid | [2][3] |
Experimental Protocol: Standard Recrystallization
Objective: To purify crude (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride by removing soluble impurities.
Materials:
-
Crude (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, or an Ethanol/Ethyl Acetate mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropanol is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring on a hot plate. Continue to add small portions of the solvent until the solid just dissolves completely. Note: Avoid adding excess solvent to ensure good recovery.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely on the funnel.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualization: Purification Workflow
Caption: Decision workflow for the recrystallization of the hydrochloride salt.
References
- Vulcanchem. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole.
- ChemBK. (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole - Introduction.
-
PubChem. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- MySkinRecipes. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
- ChemBK. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole - Introduction.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
Sources
- 1. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride [myskinrecipes.com]
- 2. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO | CID 55299467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hexahydro-1H-furo[3,4-c]pyrroles
Welcome to the technical support center for the synthesis of hexahydro-1H-furo[3,4-c]pyrroles. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable bicyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments, with a focus on managing and preventing common side reactions.
Section 1: Issues in Stereoselectivity
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone for constructing the hexahydro-1H-furo[3,4-c]pyrrole core. However, the creation of multiple new chiral centers makes controlling stereoselectivity a primary challenge.
Q1: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the selectivity?
A1: Low diastereoselectivity is a frequent issue stemming from the small energy difference between the transition states leading to the different stereoisomers. Several factors can be tuned to favor one diastereomer over the other.
-
Causality: The geometry of the approaching azomethine ylide (e.g., W-shaped vs. S-shaped) and the mode of attack on the dipolarophile (endo vs. exo) dictate the final stereochemistry of the cycloadduct.[1] These pathways are often closely matched in energy.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature is often the most effective initial step. This allows the reaction to proceed through the lowest energy transition state, favoring the thermodynamically more stable product.[2]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the geometry of the azomethine ylide. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).
-
Catalyst Choice: If using a Lewis acid or metal catalyst to generate the ylide or activate the dipolarophile, the catalyst's steric bulk and electronic properties are critical. Chiral Lewis acids, for instance, are designed to create a chiral environment that favors one specific approach.[3]
-
Substituent Effects: The steric and electronic nature of substituents on both the ylide and the dipolarophile can be modified to enhance facial selectivity. Bulky groups can effectively block one face of the reactants, directing the cycloaddition.
-
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | General Effect on Diastereomeric Ratio (dr) | Rationale |
| Temperature | Decreasing temperature generally increases dr. | Exploits small energy differences between transition states. |
| Solvent Polarity | Variable; must be empirically determined. | Can stabilize or destabilize specific transition state geometries. |
| Catalyst | Significant impact; chiral catalysts can induce high dr. | Alters the energy landscape of the cycloaddition pathways.[3] |
| Concentration | Lower concentration can sometimes improve selectivity. | May disfavor aggregation or competing bimolecular side reactions. |
Q2: I am observing the formation of an unexpected regioisomer. What controls regioselectivity in this cycloaddition?
A2: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. The reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Causality: Azomethine ylides are generally electron-rich dipoles. Therefore, the reaction is typically dominated by the interaction of the ylide's HOMO with the dipolarophile's LUMO.[1] The regiochemistry is determined by the alignment that maximizes the orbital overlap of the termini with the largest orbital coefficients.
-
Troubleshooting Steps:
-
Analyze Substituent Electronics: Ensure the dipolarophile is sufficiently electron-deficient. Attaching a strong electron-withdrawing group (EWG) to the dipolarophile (e.g., an ester or sulfone on an alkene) lowers its LUMO energy, accelerating the reaction and enhancing regioselectivity.
-
Modify the Ylide: Altering substituents on the azomethine ylide can also tune its electronics, although this is often less synthetically accessible.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the dipolarophile, further lowering its LUMO energy and potentially locking it into a conformation that favors a single regioisomeric outcome.
-
Section 2: Common Byproducts and Contaminants
Beyond stereoisomers, the formation of distinct chemical byproducts can significantly reduce yield and complicate purification.
Q3: My crude reaction mixture is a dark, tarry material that is difficult to purify. What is causing this?
A3: The formation of dark, insoluble materials is typically indicative of polymerization.[4] Both the starting materials and the desired pyrrolidine product can be susceptible to degradation under harsh conditions.
-
Causality: Azomethine ylides are highly reactive intermediates. If the intended cycloaddition is slow, the ylide may participate in undesired side reactions, including self-polymerization. Similarly, high temperatures or strong acids/bases can cause decomposition of reactants or the product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: As with improving selectivity, reducing heat can minimize decomposition and polymerization pathways.[4]
-
Check Reagent Purity: Impurities in starting materials can sometimes initiate polymerization. Ensure all reagents are pure and solvents are anhydrous.[2]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged exposure to reaction conditions can promote byproduct formation.
-
Use Milder Conditions: If using a strong acid or base, consider switching to a milder catalyst or reagent (e.g., using a weak acid like acetic acid instead of a mineral acid where applicable).[4]
-
Q4: I am isolating a significant amount of an oxazolidine or another unexpected heterocyclic byproduct instead of my furo[3,4-c]pyrrole.
A4: This indicates a competing cycloaddition or an alternative cyclization pathway is occurring. The azomethine ylide is a versatile dipole and can react with other functional groups present in the reaction.
-
Causality: If your substrate contains a carbonyl group (aldehyde or ketone), the azomethine ylide can undergo a [3+2] cycloaddition with the C=O bond to form an oxazolidine.[5][6] This can be a major competitive pathway if the intended alkene or alkyne dipolarophile is not sufficiently reactive. In tandem reactions, an unplanned intramolecular cyclization can also lead to different ring systems.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting competing cycloaddition reactions.
Section 3: General Experimental Protocols & Optimization
Q5: My reaction yield is consistently low, even when byproduct formation appears minimal. What general factors should I re-evaluate?
A5: Low yields in the absence of obvious side products often point to issues with the reaction setup, reagent stability, or incomplete conversion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Azomethine ylide generation can be sensitive to moisture. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Verify Reagent Quality:
-
Amino Acid/Ester: If generating the ylide via decarboxylation or condensation, ensure the amino acid starting material is pure.
-
Aldehyde: Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or purified aldehyde.
-
-
Optimize Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. While a 1:1 ratio is typical, a slight excess of one component (often the more stable one) may be beneficial.
-
Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of the product. The reaction may be stalling or require longer reaction times than anticipated.
-
Purification Losses: The furo[3,4-c]pyrrole core can be polar. Significant product loss may occur during aqueous workup or column chromatography. Optimize your purification method, perhaps by using a different solvent system for extraction or a different stationary phase for chromatography.
-
Experimental Protocol Example: Diastereoselective [3+2] Cycloaddition
This protocol is a general guideline for a silver-catalyzed cycloaddition to form a substituted hexahydro-1H-furo[3,4-c]pyrrole skeleton, adapted from methodologies described for asymmetric azomethine ylide cycloadditions.[3]
Materials:
-
α-Amino ester (e.g., methyl glycinate)
-
Aldehyde (e.g., tetrahydrofuran-3-carbaldehyde)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Catalyst: Silver Acetate (AgOAc)
-
Ligand: Chiral phosphine ligand (e.g., (R)-BINAP)
-
Base: Triethylamine (TEA)
-
Solvent: Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add silver acetate (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.0 eq), the α-amino ester (1.1 eq), and the dipolarophile (1.2 eq).
-
Add triethylamine (1.5 eq) dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., start at 0 °C to optimize for diastereoselectivity) and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired hexahydro-1H-furo[3,4-c]pyrrole diastereomers and determine the dr by ¹H NMR analysis.
Caption: General workflow for catalyzed cycloaddition.
References
- BenchChem. (2025). Technical Support Center: Optimization of Aziridine [3+2] Cycloadditions.
- BenchChem. (2025). Side product formation in the synthesis of 3,4-disubstituted pyrroles.
-
Padwa, A., & Harland, J. C. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(10), 1353. Available at: [Link]
-
MDPI. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available at: [Link]
-
Desai, S. D., et al. (2020). Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Organic Chemistry Frontiers. Available at: [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. Available at: [Link]
-
Wankhede, N. B., & Nagargoje, D. R. (2021). One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. Indian Journal of Chemistry, Section B. Available at: [Link]
-
Wovkulich, P. M. (1995). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and troubleshooting of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS No: 57710-36-8). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Part 1: Quick Reference Data Sheet
For experienced users requiring immediate information, the essential storage and handling parameters are summarized below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | 2°C to 8°C (36°F to 46°F) | Refrigeration minimizes the rate of potential degradation, ensuring long-term stability. While some suppliers may indicate room temperature storage is acceptable for short periods, 2-8°C is the best practice for preserving compound purity. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis, which can introduce impurities. |
| Moisture | Keep in a dry environment. Container must be tightly closed[1][2]. | Amine hydrochloride salts can be hygroscopic[3]. Moisture absorption can lead to clumping and chemical degradation. |
| Light Sensitivity | Protect from light. | The material is light-sensitive. Use amber vials or store the container in a dark location to prevent photochemical degradation. |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE)[3]. | Prevents exposure to air and moisture. Ensure the container material does not react with the compound. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the use of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, providing explanations grounded in chemical principles.
Q1: What are the definitive, long-term storage conditions for this compound?
A: The optimal storage condition is refrigeration between 2°C and 8°C in a tightly sealed container, with the headspace flushed with an inert gas like argon or nitrogen. The container should be stored in a dark, dry location. This multi-faceted approach mitigates the primary degradation risks: thermal decomposition, oxidation, hydrolysis from atmospheric moisture, and photodegradation[3].
Q2: The Safety Data Sheet (SDS) mentions the compound is "Air, light, and moisture sensitive." Can you explain the chemical reasoning?
A: Certainly. The sensitivity arises from the inherent reactivity of the amine functional group, even when protonated as a hydrochloride salt.
-
Air (Oxygen) Sensitivity: The lone pair of electrons on the nitrogen can be susceptible to oxidation, although this is less pronounced in the hydrochloride salt form. Oxidative processes can lead to the formation of N-oxides or other degradation byproducts.
-
Moisture Sensitivity (Hygroscopicity): Amine salts can readily absorb water from the atmosphere[3]. This can physically cause the powder to clump, making it difficult to weigh accurately. Chemically, the presence of water can promote hydrolysis or act as a medium for other degradation reactions.
-
Light Sensitivity: Ultraviolet (UV) or high-energy visible light can provide the activation energy needed to break chemical bonds, leading to the formation of radical species and subsequent unwanted side reactions.
Q3: Some supplier information suggests room temperature storage. Is this acceptable?
A: While some suppliers may ship the product at ambient temperature and even suggest room temperature storage, this is generally intended for short-term purposes[4][5]. For long-term storage and to ensure the highest possible purity for sensitive applications, refrigerated storage (2-8°C) is strongly recommended as per the most comprehensive safety data. The causality is straightforward: chemical reaction rates, including degradation, are typically halved for every 10°C decrease in temperature. Storing at 2-8°C provides a more robust guarantee of stability over months or years.
Q4: My material has become clumpy and slightly discolored. Is it still usable?
A: Clumping is a strong indicator of moisture absorption, while discoloration often suggests chemical degradation. These changes signal that the compound's purity may be compromised. We do not recommend using the material for quantitative or sensitive biological assays. Before discarding, you could perform an analytical check (e.g., LC-MS, NMR) to assess the purity. If the primary peak is still >98% and you can accurately weigh the material, it might be usable for non-critical pilot experiments. However, for reliable and reproducible data, using a fresh, properly stored lot is the only self-validating approach.
Q5: How does the hydrochloride salt form improve stability over the free base?
A: The hydrochloride salt form offers significant stability advantages. The protonation of the basic nitrogen atom by HCl effectively "protects" the lone pair of electrons. This makes the amine less nucleophilic and less susceptible to oxidation. Furthermore, salts are crystalline solids with higher melting points and lower vapor pressures than their corresponding free bases, making them less volatile and generally easier to handle. While still sensitive, the hydrochloride is fundamentally more stable than the free amine.
Part 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues. The accompanying flowchart provides a visual decision-making tool.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results / Poor Reproducibility | 1. Compound degradation due to improper storage. 2. Inaccurate weighing due to moisture absorption. 3. Incomplete solubilization. | 1. Verify Storage: Confirm that the material was stored at 2-8°C under an inert, dry atmosphere and protected from light. 2. Use a New Aliquot: Open a fresh, unopened vial of the compound. 3. Purity Check: If issues persist, consider analytical verification of the compound's purity via LC-MS or ¹H NMR. |
| Poor or Incomplete Solubility | 1. Use of an incorrect solvent. 2. Compound has degraded into less soluble byproducts. 3. Solution is supersaturated. | 1. Confirm Solvent: Verify the recommended solvent for your application. The hydrochloride salt form generally favors polar protic solvents. 2. Attempt Gentle Warming/Sonication: Briefly warm the solution (e.g., to 30-40°C) or place it in an ultrasonic bath to aid dissolution. 3. Check for Degradation: If insolubles remain, it may indicate degradation. Filter the solution and re-quantify the concentration, or use a fresh lot. |
| Visual Changes in Solid (Clumping, Discoloration) | 1. Moisture absorption. 2. Air oxidation. 3. Light-induced degradation. | 1. Do Not Use for Sensitive Assays: The purity is suspect. 2. Review Handling Procedures: Ensure the container is allowed to warm to room temperature before opening to prevent condensation. Minimize the time the container is open. 3. Discard and Reorder: This is the safest course of action to ensure data integrity. |
Troubleshooting Workflow Diagram
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. echemi.com [echemi.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 [sigmaaldrich.com]
- 5. cis-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 97% | CAS: 57710-36-8 | AChemBlock [achemblock.com]
Technical Support Center: Optimization of Hexahydro-1H-furo[3,4-c]pyrrole Synthesis
Welcome, researchers and innovators. The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic structure, forming the core of numerous biologically active molecules and pharmaceutical candidates. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable in modern drug design. However, the construction of this fused ring system is not without its challenges. Control over stereochemistry, maximization of yield, and suppression of side reactions are paramount.
This guide is designed to serve as a direct line to field-proven expertise. We will move beyond simple procedural lists to explore the chemical logic behind optimizing these critical reactions. Here, you will find answers to common stumbling blocks and systematic approaches to troubleshoot your experiments, ensuring your path to discovery is both efficient and successful.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when designing or optimizing your synthetic route.
Q1: What are the primary synthetic strategies for constructing the hexahydro-1H-furo[3,4-c]pyrrole core?
A1: The synthesis of this bicyclic system predominantly relies on intramolecular cyclization or multicomponent cycloaddition reactions. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. Key approaches include:
-
Intramolecular Cyclization: This is a powerful strategy that involves forming one of the rings from a linear precursor already containing the other. For instance, a suitably functionalized pyrrolidine or furan derivative can be induced to cyclize. Metal-catalyzed reactions, particularly those using rhodium(II), gold(I), or indium(III), are frequently employed to facilitate these transformations under mild conditions.[1][2][3] These catalysts activate key functional groups like alkynes or diazo compounds to promote the ring-closing event.[1][2]
-
[3+2] Cycloaddition Reactions: This convergent approach builds the bicyclic core in a single, highly efficient step. A common example involves the reaction of an azomethine ylide (the three-atom component) with a dipolarophile like a maleimide derivative (the two-atom component). Photochemical methods, such as using blue LEDs to generate carbonyl ylides from diazoacetates in the presence of an aldehyde, have emerged as a modern, catalyst-free approach to initiate these cycloadditions.[4]
-
Multi-component Reactions (MCRs): MCRs offer significant advantages in terms of atom economy and operational simplicity by combining three or more starting materials in a single pot. For example, a reaction between an amino acid, an aldehyde, and a dipolarophile can be designed to assemble the furo[3,4-c]pyrrole skeleton in a domino sequence.[5]
Q2: How does the choice of catalyst influence the outcome of an intramolecular cyclization?
A2: The catalyst is arguably the most critical variable in an intramolecular cyclization. It doesn't just accelerate the reaction; it dictates the reaction pathway and can be the primary tool for controlling selectivity.
-
Lewis vs. Brønsted Acids: Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, TFA) are commonly used to catalyze the cyclization of precursors containing alcohol and amine functionalities.[2][6][7] The choice depends on the acid-sensitivity of your substrate. A strong Brønsted acid might cause undesired side reactions or degradation, whereas a milder Lewis acid can offer a more controlled cyclization.[6] For instance, in reactions analogous to the Paal-Knorr synthesis, excessive acidity can favor the formation of a furan byproduct over the desired pyrrole.[6]
-
Transition Metal Catalysts: Metals like Rhodium(II), Gold(I), and Palladium(II) are indispensable for more complex transformations.[1][3]
-
Rhodium(II) catalysts are excellent for reactions involving diazo compounds, forming a rhodium-stabilized carbenoid that can then undergo cyclization.[1]
-
Gold(I) and Indium(III) catalysts are particularly effective at activating alkyne functionalities (alkynophilic), making them susceptible to nucleophilic attack from a nearby oxygen or nitrogen atom to forge the new ring.[2][3]
-
Palladium(II) catalysts can be used in cascade reactions, for example, involving an initial alkene migratory insertion followed by cyclization.[3]
-
The selection process should be empirical. Screening a small panel of catalysts is a crucial first step in any optimization campaign.
Q3: What is the role of the solvent in controlling diastereoselectivity in the formation of this bicyclic system?
A3: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence the transition state energies of competing diastereomeric pathways.[8] For the hexahydro-1H-furo[3,4-c]pyrrole system, where at least two stereocenters are formed at the ring junction, solvent choice is critical for controlling the relative stereochemistry (cis/trans).
-
Polarity and Protic/Aprotic Nature: The solvent's polarity can stabilize or destabilize charged intermediates or transition states. Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with reactants or catalysts, which can either organize the transition state to favor one diastereomer or hinder the reaction. Aprotic solvents (e.g., THF, toluene, DCM) interact primarily through dipole-dipole interactions.[8][9]
-
Coordinating vs. Non-coordinating Solvents: In metal-catalyzed reactions, coordinating solvents (like THF or acetonitrile) can compete with the substrate for binding sites on the metal center. This can alter the catalyst's reactivity and selectivity. Switching to a non-coordinating solvent like toluene or dichloromethane can often enhance reaction rates and alter stereochemical outcomes.
Systematic screening of solvents with varying properties is essential. Often, a subtle change from THF to 1,4-dioxane, or from methanol to hexafluoroisopropanol (HFIP), can lead to a dramatic shift in the diastereomeric ratio (d.r.).[9][10]
Troubleshooting Guide
This section provides solutions to specific, practical problems encountered during experimentation.
Problem 1: Low or no yield of the desired furo[3,4-c]pyrrole product.
This is the most common issue. A systematic approach is required to diagnose the root cause.
-
Causality & Explanation: Low yield can stem from several factors: inactive starting materials, incorrect reaction conditions (temperature, time), catalyst incompatibility or degradation, or poor solubility.
-
Troubleshooting Workflow:
-
Actionable Solutions:
-
Confirm Starting Material Integrity: Impurities can poison catalysts or lead to side reactions.[6] Always use materials of the highest purity and re-purify if they have been stored for an extended period.
-
Optimize Temperature and Time: Many cyclizations have a significant activation energy barrier. If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C), monitoring by TLC or LCMS. Some reactions may require reflux conditions to proceed efficiently.[6]
-
Screen Catalysts and Solvents: If temperature adjustments fail, the fundamental reactivity needs to be addressed. Set up parallel reactions to screen different catalysts and solvents.
-
Problem 2: Formation of a significant side product.
The appearance of a persistent, major byproduct indicates a competing reaction pathway is active.
-
Causality & Explanation: Side products often arise from incorrect stoichiometry, undesired reactivity (e.g., intermolecular vs. intramolecular reactions), or decomposition. In syntheses analogous to the Paal-Knorr reaction, an acid-catalyzed self-condensation of the dicarbonyl starting material can lead to furan byproducts.[6]
-
Actionable Solutions:
-
Adjust Stoichiometry: Ensure reactant ratios are correct. An excess of one reagent may promote unwanted pathways.[6]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product over a thermodynamically favored byproduct.[11]
-
Control Acidity/Basicity: If the side reaction is acid- or base-catalyzed, modify the pH. For instance, to avoid furan formation in a Paal-Knorr type synthesis, switching from a strong acid catalyst like TFA to a milder one like acetic acid can be effective.[6]
-
Change Order of Addition: Slowly adding a reactive intermediate (e.g., via syringe pump) to the reaction mixture can maintain its low concentration, thus favoring the desired intramolecular cyclization over intermolecular side reactions.[11]
-
Problem 3: Poor diastereoselectivity in the final product mixture.
Achieving a high diastereomeric ratio (d.r.) is crucial for downstream applications.
-
Causality & Explanation: Diastereoselectivity is determined by the relative energy levels of the transition states leading to the different stereoisomers. Factors like steric hindrance, electronic effects, and solvent coordination can influence these energies.
-
Optimization Strategy:
-
Actionable Solutions:
-
Temperature Variation: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow the reaction, it often enhances selectivity.
-
Systematic Solvent Screening: This is the most powerful tool. Test a range of solvents with different properties, as summarized in the table below.
Solvent Dielectric Constant (Polarity) Type Typical Effect on d.r. Toluene 2.4 Aprotic, Non-polar Often a good starting point for metal catalysis. Dichloromethane (DCM) 9.1 Aprotic, Polar Can improve solubility over non-polar solvents. Tetrahydrofuran (THF) 7.5 Aprotic, Polar, Coordinating Can influence metal catalyst activity. Acetonitrile (MeCN) 37.5 Aprotic, Polar, Coordinating Highly polar, can dramatically alter selectivity. Ethanol (EtOH) 24.5 Protic, Polar H-bonding can organize transition states. -
Catalyst Modification: The steric and electronic properties of the catalyst are paramount. For metal-catalyzed reactions, changing the ligands on the metal can create a more sterically demanding environment, forcing the reaction through a specific stereochemical pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening
This protocol outlines a parallel synthesis approach for efficiently identifying optimal reaction conditions.
-
Preparation: Arrange an array of reaction vials (e.g., 8 mL screw-cap vials) in a heating block. Each vial should contain a small magnetic stir bar.
-
Reactant Addition: To each vial, add the limiting starting material (e.g., 0.1 mmol, 1.0 eq) as a solution in a small volume of a carrier solvent that will be evaporated (e.g., DCM). Remove the solvent under a stream of nitrogen. This ensures accurate dispensing.
-
Catalyst Addition: Prepare stock solutions of each catalyst to be screened (e.g., In(OTf)₃, p-TSA, Sc(OTf)₃) in a suitable solvent. Add the desired catalytic amount (e.g., 10 mol%, 0.01 mmol) to the appropriate vials.
-
Solvent Addition: Add the specific solvent to be tested (e.g., 1.0 mL of Toluene to vials 1-3, 1.0 mL of THF to vials 4-6) to each vial.
-
Reaction Initiation: Add the second reactant/reagent if required. Seal the vials tightly.
-
Heating & Monitoring: Place the array on the heating block set to the desired temperature (e.g., 80 °C). Monitor the progress of each reaction by taking small aliquots at set time intervals (e.g., 2h, 6h, 24h) for TLC or LCMS analysis.
-
Analysis: Once the reactions are deemed complete (or have stopped progressing), quench appropriately. Analyze the crude reaction mixtures by ¹H NMR to determine conversion and diastereomeric ratio.
Data Presentation: Example Catalyst Screening Results
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | p-TSA | Toluene | 24 | 75 | 45 |
| 2 | In(OTf)₃ | Toluene | 12 | >95 | 88 |
| 3 | Sc(OTf)₃ | Toluene | 12 | >95 | 92 |
| 4 | In(OTf)₃ | DCM | 24 | 60 | 51 |
| 5 | In(OTf)₃ | THF | 24 | 40 | 35 |
Data is hypothetical and for illustrative purposes only.
This structured approach allows for the rapid identification of promising conditions (e.g., Sc(OTf)₃ in Toluene) for further, larger-scale optimization.
References
-
(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole - ChemBK. (n.d.). Retrieved from a relevant chemical supplier or database.[12]
-
Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition - ResearchGate. (n.d.).[4]
-
Common side reactions in the synthesis of substituted pyrroles and their avoidance - Benchchem. (n.d.).[6]
-
Effect of different solvents on synthesizing the fused cholestane pyrrole 3a at reflux - ResearchGate. (n.d.).[9]
-
Indium-Catalyzed Synthesis of Furans and Pyrroles via Cyclization of α-Propargyl-β-keto Esters - Organic Chemistry Portal. (n.d.).[2]
-
Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.).[13]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - PMC. (n.d.).[7]
-
Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem. (n.d.).[11]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.).[3]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009).[8]
-
Synthesis of 3,4-Fused Pyrroles with Seven-Membered Carbocycles via Cascade C-C σ-Bond Cleavage/Intramolecular Cyclization Reactions - ResearchGate. (2025).[14]
-
Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed. (2003).[1]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. (n.d.).[5]
-
Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization - Benchchem. (n.d.).[10]
Sources
- 1. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-Catalyzed Synthesis of Furans and Pyrroles via Cyclization of α-Propargyl-β-keto Esters [organic-chemistry.org]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Welcome to the technical support center for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable chiral building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable protocols to resolve them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial batch of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride shows multiple spots on TLC or several peaks in the crude HPLC analysis. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial synthesis is a common issue stemming from unreacted starting materials, residual solvents, or reaction byproducts. The synthesis of the furo[3,4-c]pyrrole core often involves the cyclization of precursors, and impurities can arise from incomplete reactions or side reactions.
Common Impurities and Their Origins:
| Impurity Type | Potential Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction due to stoichiometry, temperature, or reaction time. | Acid-base extraction, Chromatography |
| Residual Solvents (e.g., DMSO, Ethyl Acetate) | Incomplete removal during work-up and concentration. | High-vacuum drying, Recrystallization |
| N-Oxides | Oxidation of the tertiary amine during the reaction or work-up. | Reduction followed by purification, or selective crystallization. |
| Diastereomers | If the synthesis is not perfectly stereocontrolled. | Chiral HPLC or selective crystallization with a chiral resolving agent. |
| Byproducts from Side Reactions | Depending on the specific synthetic route, these can be varied. | Recrystallization, Chromatography |
Initial Purification Strategy: Acid-Base Extraction
For many amine-containing compounds, a liquid-liquid acid-base extraction is a powerful first purification step to remove neutral or acidic impurities.
Frequently Asked Questions (FAQs)
Recrystallization
Q1: My (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride oils out during recrystallization. What should I do?
A1: Oiling out occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This is often due to the solvent being too good, the solution being too concentrated, or the cooling rate being too fast.
Causality and Solution:
-
High Solubility: If the compound is too soluble in your chosen solvent even at low temperatures, it will not precipitate effectively.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the primary solvent (the one in which the compound is more soluble) to dilute the solution slightly.
-
Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
If using a co-solvent system , consider adding the anti-solvent (the one in which the compound is less soluble) at a slightly elevated temperature and then cooling slowly.
Q2: What is a reliable solvent system for the recrystallization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride?
A2: For amine hydrochlorides, which are polar salts, a polar protic solvent is often a good starting point, with a less polar solvent used as an anti-solvent. A common and effective system is a mixture of an alcohol and an ether.
Recommended Protocol: Recrystallization from Ethanol/Diethyl Ether
This protocol is adapted from established methods for purifying similar amine hydrochlorides.[1]
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the crude (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride in the minimum amount of hot ethanol. Gentle heating in a water bath can aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization Induction: Allow the solution to cool to room temperature. Slowly add diethyl ether dropwise while gently swirling until the solution becomes persistently turbid.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours to facilitate slow crystal growth. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Caption: Recrystallization workflow for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Chromatography
Q3: I am struggling to purify the free base of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole using standard silica gel chromatography. The compound streaks and I get poor separation. Why is this happening?
A3: Standard silica gel is acidic due to the presence of silanol groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to tailing (streaking) of the peak and often irreversible adsorption to the stationary phase. This results in poor separation and low recovery.
Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will interact with the acidic sites on the silica, masking them and allowing your compound to elute more symmetrically.
-
Use an Amine-Functionalized Silica Gel: This is often the most effective solution. Amine-functionalized silica has a basic surface that repels basic compounds, preventing the strong interactions that cause tailing.
-
Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., with a C18 column) can be a good alternative.
Purity Analysis
Q4: How can I determine the chemical and enantiomeric purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both chemical and enantiomeric purity. Given that the target molecule is chiral, a chiral HPLC method is necessary to separate the enantiomers.
Recommended Analytical Method: Chiral HPLC
A common strategy for the chiral separation of amines is to use a chiral stationary phase. Polysaccharide-based chiral stationary phases are often effective.
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA or similar polysaccharide-based chiral column |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Rationale for Method Choices:
-
Chiral Stationary Phase: These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.
-
Normal Phase Conditions: Polysaccharide-based chiral columns often show better selectivity in normal phase mode.
-
Amine Modifier: As with silica gel chromatography, a basic modifier can be crucial for obtaining good peak shape for basic analytes.
Caption: General workflow for chiral HPLC analysis.
References
-
PubChem. . National Center for Biotechnology Information. (Accessed on December 30, 2025).
-
Organic Chemistry Portal. . (Accessed on December 30, 2025).
-
BenchChem. . (Accessed on December 30, 2025).
-
Sigma-Aldrich. . (Accessed on December 30, 2025).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Hexahydro-1H-furo[3,4-c]pyrrole Isomers
Abstract
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis invariably produces stereoisomers, primarily the cis and trans diastereomers, arising from the fusion of the furan and pyrrolidine rings. The distinct three-dimensional arrangement of these isomers dictates their pharmacological and toxicological profiles, making their unambiguous identification a critical step in drug discovery and development. This guide provides a comprehensive comparison of the expected spectral data for these isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the causal relationships between stereochemistry and spectral output, offering field-proven insights and detailed protocols for researchers engaged in the synthesis and characterization of these important bicyclic systems.
The Structural Foundation: Cis vs. Trans Isomerism
The core of this analysis rests on understanding the fundamental structural differences between the cis-(3aR,6aS)-rel and trans isomers of hexahydro-1H-furo[3,4-c]pyrrole. The relative orientation of the bridgehead hydrogens (at C-3a and C-6a) defines the overall shape and symmetry of the molecule.
-
cis-Isomer: The bridgehead hydrogens are on the same face of the bicyclic system. This forces the molecule into a rigid, V-shaped or "folded" conformation. This conformation possesses a higher degree of symmetry, often approaching a C₂ᵥ point group if we consider the time-averaged conformation.
-
trans-Isomer: The bridgehead hydrogens are on opposite faces. This results in a more linear, "stretched," or staggered conformation. This arrangement typically has lower symmetry (e.g., C₂).
These differences in shape and symmetry are the direct cause of the distinct spectral signatures we observe.
Caption: Conformational differences between cis and trans isomers.
A Spectroscopic Toolkit for Isomer Differentiation
While several analytical techniques can be employed, NMR spectroscopy is unequivocally the most powerful tool for distinguishing these diastereomers. IR and MS provide valuable, albeit less definitive, supporting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
The conformational rigidity and differing symmetry of the isomers lead to predictable and measurable differences in NMR spectra. The analysis of chemical shifts (δ), scalar coupling constants (J), and the number of unique signals provides a robust method for structural assignment.
Expertise in Action: Why NMR is Definitive The key lies in how the fixed spatial arrangement of atoms influences the local electronic environment and through-bond interactions of each nucleus. In the cis isomer, the folded shape brings certain protons into close proximity (through-space), which can be detected by 2D NMR techniques like NOESY. Furthermore, the dihedral angles between protons on adjacent carbons are markedly different from those in the more linear trans isomer, which directly impacts the observed ³J coupling constants according to the Karplus relationship.
Expected Spectral Differences:
-
Symmetry and Number of Signals:
-
cis-Isomer: Due to its higher symmetry, the ¹³C NMR spectrum is expected to show fewer signals. The pairs of carbons C1/C4 and C6/C3 are chemically equivalent, as are the bridgehead carbons C3a/C6a. This should result in 4 unique carbon signals .
-
trans-Isomer: The lower symmetry means that corresponding carbons on either side of the molecule are not equivalent. This should result in 6 unique carbon signals , one for each carbon in the scaffold. This difference in signal count is often the most immediate and conclusive evidence for assignment.
-
-
Chemical Shifts (¹H and ¹³C):
-
Bridgehead Protons (H-3a, H-6a): These are the most informative. In the cis isomer, the bridgehead protons are sterically shielded by the folded structure, which typically results in an upfield shift (lower δ) compared to the more exposed bridgehead protons in the trans isomer.
-
Methylene Protons: The protons on C1, C3, C4, and C6 will exhibit complex splitting patterns. The key difference is the degree of diastereotopicity. The constrained cis isomer often shows a larger chemical shift difference (Δδ) between the geminal protons on a given methylene group than the trans isomer.
-
-
Coupling Constants (³JHH):
-
The dihedral angle between the bridgehead proton (e.g., H-3a) and the adjacent methylene protons (on C3 and C4) is drastically different between isomers.
-
By applying the Karplus equation, which correlates the ³J coupling constant to the dihedral angle, we can predict that the cis and trans isomers will have significantly different coupling patterns for the bridgehead proton signals. Measuring these constants from a high-resolution ¹H NMR spectrum is a cornerstone of the assignment.
-
Vibrational Spectroscopy (IR)
IR spectroscopy probes the vibrational modes of molecules. While the spectra of both isomers will be broadly similar, showing characteristic N-H, C-H, and C-O stretches, subtle differences can be observed in the complex "fingerprint region" (below 1500 cm⁻¹).
-
Causality: The different bond angles and molecular symmetry of the isomers alter the energies of bending and stretching modes. The higher symmetry of the cis isomer may result in fewer observable bands compared to the less symmetric trans isomer. These differences, however, are often minor and are best used as a secondary, confirmatory technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For stereoisomers, which have identical masses, the distinction lies in fragmentation patterns.
-
Fragmentation: Upon electron ionization (EI), both isomers will likely produce the same primary fragments. However, the relative abundance of these fragments may differ slightly. The rationale is that the stereochemistry can influence the stability of the transition states leading to fragmentation, making certain pathways more or less favorable. For example, the cis isomer's folded geometry might facilitate a specific rearrangement or cleavage that is less probable in the trans isomer. This difference is often subtle and not as reliable as NMR for primary assignment.
Experimental Workflow and Data Interpretation
A rigorous and systematic approach is essential for accurate isomer identification. The following workflow represents a self-validating system for characterization.
Detailed Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified analyte.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate resolution and signal-to-noise by optimizing the number of scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
(Recommended) Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.
-
(Recommended) Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This is invaluable for unambiguous signal assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Count the number of unique signals in the ¹³C spectrum to make the initial cis/trans determination.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants for the bridgehead proton signals in the ¹H spectrum.
-
Use the 2D spectra to confirm all assignments.
-
Caption: Decision workflow for isomer identification using NMR.
Comparative Data Summary (Illustrative)
The table below summarizes the expected key differentiating spectral features. Actual chemical shift values will vary based on the solvent and any substituents, but the relative differences should hold.
| Spectroscopic Feature | Expected for cis-Isomer | Expected for trans-Isomer | Rationale |
| ¹³C NMR Signals | 4 | 6 | Higher molecular symmetry (C₂ᵥ) |
| ¹H NMR: Bridgehead δ | Upfield (Lower ppm) | Downfield (Higher ppm) | Anisotropic shielding in V-shape |
| ¹H NMR: ³JHH (Bridgehead) | Distinct set of values | Different set of values | Different dihedral angles (Karplus) |
| IR: Fingerprint Region | Potentially fewer bands | More complex/more bands | Higher symmetry selection rules |
| MS: Fragmentation | Identical m/z | Identical m/z | Stereoisomers have the same mass |
| MS: Fragment Abundance | Subtle, specific differences | Subtle, specific differences | Stereochemistry may affect fragment stability |
Conclusion
The differentiation of hexahydro-1H-furo[3,4-c]pyrrole isomers is a task readily accomplished with modern spectroscopic methods. A comprehensive analysis, led by ¹³C and ¹H NMR spectroscopy, provides unambiguous assignment based on predictable differences in molecular symmetry, chemical shifts, and scalar coupling constants. While IR and MS serve as valuable confirmatory tools, NMR remains the definitive technique. The principles and protocols outlined in this guide provide a robust framework for any researcher, scientist, or drug development professional working with this critical heterocyclic scaffold, ensuring the scientific integrity of their findings.
References
-
Computational NMR Prediction: Lacerda Jr., E. G., et al. (2019). "Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles - electron correlation and not solvation is the salvation." ChemPhysChem. This source discusses the complexities and methods for accurately predicting NMR spectra, which underpins the theoretical expectations outlined in this guide.[1][2]
-
NMR for Structure Elucidation: Grimblat, N., & Sarotti, A. M. (2016). "Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by NMR Spectroscopy." Chemistry – A European Journal. Provides a review of computational methods used alongside experimental NMR for structural confirmation, relevant to complex bicyclic systems.[3]
-
Spectroscopy of Bicyclic Systems: Krutosíková, A., et al. (1996). "Synthesis and Reactions of Furo[2,3-b]pyrroles." Molecules. While a different isomer, this paper provides insights into the spectroscopic properties and stability of related furo-pyrrole bicyclic systems.[4]
- NMR in Organic Chemistry: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Benchtop NMR Applications: A resource discussing the utility of modern benchtop NMR spectrometers for routine structural analysis in academic and industrial labs.[5]
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- 4. mdpi.com [mdpi.com]
- 5. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation of Hexahydro-1H-furo[3,4-c]pyrrole: A Senior Application Scientist's Perspective
Introduction: The Significance of Chirality in a Key Pharmaceutical Scaffold
Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocyclic amine that serves as a vital structural motif and building block in modern drug discovery.[1][2] Its rigid, three-dimensional structure is prized by medicinal chemists for its ability to orient substituents in precise vectors, enabling highly specific interactions with biological targets. The core of this molecule contains two stereogenic centers at the ring fusion, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.
In the pharmaceutical realm, the distinction between enantiomers is critical. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[3][4] Consequently, regulatory bodies worldwide mandate the characterization and control of stereoisomeric composition. This places enormous importance on the development of robust and efficient analytical methods for enantiomeric separation.
This guide provides an in-depth comparison of modern chromatographic techniques for the enantioselective analysis of hexahydro-1H-furo[3,4-c]pyrrole. We will move beyond simple protocols to explore the underlying principles and rationale, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and optimizing the most suitable separation strategy.
The Challenge: Intrinsic Properties of Chiral Amines
The separation of chiral amines like hexahydro-1H-furo[3,4-c]pyrrole presents a distinct set of challenges. The basic nitrogen atom is prone to strong interactions with the acidic silanol groups present on the surface of standard silica-based stationary phases. This can lead to significant peak tailing, poor resolution, and reduced column longevity. To achieve sharp, symmetrical peaks, it is often necessary to incorporate basic or acidic additives into the mobile phase to mask these secondary interactions and ensure that chiral recognition is the primary driver of separation.[5][6][7]
Comparative Analysis of Separation Methodologies
The direct separation of enantiomers is most commonly achieved by forming transient diastereomeric complexes with a chiral selector.[4] This is accomplished by using a Chiral Stationary Phase (CSP), where the selector is immobilized on a support, or by using a chiral additive in the mobile phase. For hexahydro-1H-furo[3,4-c]pyrrole, CSP-based chromatography is the dominant approach. We will compare the two leading techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a well-established and robust technique for enantiomeric analysis.[7] The separation relies on the differential interaction of the enantiomers with a CSP. The choice of CSP is the most critical factor for success.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the most widely used CSPs due to their broad applicability and versatility.[4][7] They offer a complex combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. These columns can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Pirkle-Type (π-Acid/π-Base) CSPs: These phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are designed for specific interactions like π-π stacking, hydrogen bonding, and dipole interactions.[8] They are covalently bonded to the silica support, resulting in highly durable columns that are compatible with a wide range of solvents.[8]
-
Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines.[3] The separation mechanism involves the complexation of the protonated primary amine within the chiral cavity of the crown ether.
For a basic analyte like hexahydro-1H-furo[3,4-c]pyrrole, mobile phase optimization is crucial.
-
Normal-Phase Mode: Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. The addition of a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is essential.[7][9] The basic additive competes with the analyte for active sites on the stationary phase, dramatically improving peak symmetry.
-
Reversed-Phase Mode: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. An acidic additive, such as trifluoroacetic acid (TFA), is often used to protonate the amine and ensure good peak shape.[9]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations.[10] It utilizes carbon dioxide in its supercritical or subcritical state as the primary mobile phase component, modified with a small amount of an organic solvent (co-solvent), typically methanol.[5][11]
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration, leading to significantly reduced analysis times compared to HPLC.[6][10]
-
Efficiency: SFC often provides higher chromatographic efficiency and improved peak symmetries, particularly for polar and basic compounds.[5][6]
-
Green Technology: The primary reliance on CO2, which is captured from industrial processes, drastically reduces organic solvent consumption, making SFC a more environmentally friendly technique.[12]
The same CSPs used in HPLC are generally employed in SFC.[12] For amines, SFC methods using polysaccharide or crown ether-based CSPs are highly effective.[3] The mobile phase typically consists of CO2 and methanol, with acidic or basic additives incorporated into the co-solvent to enhance performance. Studies have shown that SFC can provide comparable selectivity to HPLC but with superior peak shapes and faster analysis times for chiral amines.[5][6]
Experimental Protocols and Data Comparison
While specific application data for hexahydro-1H-furo[3,4-c]pyrrole is proprietary, the following section provides template protocols for method screening and a hypothetical data comparison based on extensive experience with structurally similar bicyclic amines.
Workflow for Chiral Method Development
The process begins with screening a selection of diverse CSPs against a set of standard mobile phases to identify the most promising conditions for separation.
Caption: General workflow for chiral analytical method development.
Template Protocol 1: Chiral HPLC Screening
-
Column Selection: Screen on Chiralcel® OD-H and Chiralpak® AD-H columns (or equivalent polysaccharide-based CSPs).
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B (Normal Phase): n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Procedure: Inject the racemic standard and run each condition for 15-20 minutes. Evaluate chromatograms for any signs of peak splitting or separation.
Template Protocol 2: Chiral SFC Screening
-
Column Selection: Use the same columns as in the HPLC screen.
-
Mobile Phase: Supercritical CO2 with Methanol (containing 0.2% Triethylamine) as a co-solvent.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Procedure: Inject the racemic standard. The rapid gradient will quickly indicate which CSP/co-solvent combination is promising.
Comparative Performance Data (Hypothetical)
The following table summarizes expected performance characteristics for the separation of hexahydro-1H-furo[3,4-c]pyrrole enantiomers based on optimized methods derived from the screening protocols.
| Parameter | Optimized Chiral HPLC Method | Optimized Chiral SFC Method |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:Ethanol:DEA (85:15:0.1) | CO2:Methanol w/ 0.2% TEA (70:30) |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Analysis Time (Run) | 12 minutes | 3 minutes |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Peak Symmetry | Good (Asymmetry Factor ≈ 1.2) | Excellent (Asymmetry Factor ≈ 1.1) |
| Solvent Consumption | ~12 mL organic / run | ~0.9 mL organic / run |
Decision Framework: Selecting the Right Technology
The choice between HPLC and SFC depends on the specific goals of the laboratory, such as throughput requirements, availability of instrumentation, and sustainability objectives.
Caption: Decision tree for selecting a chiral separation technique.
Conclusion and Expert Recommendation
Both HPLC and SFC are highly capable techniques for resolving the enantiomers of hexahydro-1H-furo[3,4-c]pyrrole.
-
Chiral HPLC remains a reliable and universally accessible method. With careful selection of a polysaccharide-based CSP and a properly modified mobile phase (containing a basic additive like DEA), excellent resolution can be achieved. It is a perfect choice for laboratories where SFC is not available or for established QC methods where instrument-to-instrument transfer is paramount.
-
Chiral SFC represents the state-of-the-art for this application.[3][10] Its significant advantages in speed, efficiency, and reduced solvent consumption make it the unequivocal choice for high-throughput screening, reaction monitoring, and preparative-scale purification.[5][6] The improved peak symmetry often observed for basic compounds in SFC is a distinct advantage for ensuring accurate quantification.
For any laboratory involved in the discovery or development of chiral molecules containing the hexahydro-1H-furo[3,4-c]pyrrole scaffold, an investment in SFC technology will yield substantial returns in productivity and sustainability. For routine quality control, a well-validated HPLC method provides a robust and dependable solution. The key to success with either technique lies in a systematic screening approach to identify the optimal combination of chiral stationary phase and mobile phase conditions.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International - Chromatography Online. (2014).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (2014).
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (2014).
- (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole - ChemBK. (2024).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- CHIRAL STATIONARY PHASES - HPLC.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018).
- hexahydro-1H-furo[3,4-c]pyrrole - ChemShuttle.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022).
- Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. (2014).
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- Hexahydro-1H-furo[3,4-c]pyrrole - Advanced ChemBlocks.
- Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021).
- The Enantiomeric Discrimination of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole by Sulfobutyl ether-β-cyclodextrin: A Case Study - PubMed Central.
- Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO) - PubChemLite.
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Navigating Chemical Space: A Comparative Guide to Alternative Scaffolds for the Hexahydro-1H-furo[3,4-c]pyrrole Core
This guide provides an in-depth comparison of alternative chemical scaffolds to the widely used hexahydro-1H-furo[3,4-c]pyrrole core. Intended for researchers and professionals in drug discovery, it delves into the rationale for seeking alternatives, compares their structural and functional properties, and provides supporting data and experimental context to inform scaffold selection in medicinal chemistry programs.
Introduction: The Value and Limitations of a Privileged Scaffold
The hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocycle that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1] Its defining feature is a rigid, saturated, three-dimensional structure. This conformational constraint is highly advantageous, as it reduces the entropic penalty of binding to a biological target by pre-organizing appended functional groups into a specific, bioactive conformation.[1] This scaffold serves as an excellent building block for presenting substituents with precise stereochemistry, a critical factor in designing potent and selective pharmaceutical agents.[1] Derivatives have shown promise in diverse therapeutic areas, including as PARP inhibitors for oncology and as anti-inflammatory agents.[1]
Caption: Core structure of the hexahydro-1H-furo[3,4-c]pyrrole scaffold.
Despite its utility, reliance on a single scaffold class can lead to challenges, including intellectual property (IP) saturation, undesirable physicochemical properties, or a suboptimal fit for a given target. The strategic exploration of alternative scaffolds—a practice known as "scaffold hopping" or "bioisosterism"—is therefore a cornerstone of modern drug design.[2] This guide explores viable alternatives, moving beyond the familiar and into novel chemical space.
The Rationale for Scaffold Hopping: An Escape from Flatland
The concept of "escaping from flatland" refers to the deliberate shift in medicinal chemistry away from flat, aromatic, sp²-hybridized molecules towards more complex, three-dimensional, sp³-rich scaffolds.[3] The primary drivers for this strategic pivot include:
-
Novelty and Intellectual Property: Moving to structurally distinct scaffolds opens new avenues for patent protection in a crowded therapeutic landscape.
-
Improved Physicochemical Properties: Saturated scaffolds can lead to improved solubility, reduced plasma protein binding, and better metabolic stability compared to their flat, lipophilic aromatic counterparts.
-
Exploration of New Binding Interactions: Alternative scaffolds present functional groups along different vectors, enabling the formation of new, beneficial interactions within a target's binding pocket that may not be possible with the original core.
-
Enhanced Selectivity: A scaffold that provides a more precise geometric arrangement of pharmacophores can lead to higher selectivity for the intended target over off-targets, reducing potential side effects.
Caption: Conceptual diagram of scaffold hopping.
Comparative Analysis of Alternative Scaffolds
The selection of an alternative scaffold is a multi-parameter optimization problem. Key considerations include synthetic accessibility, conformational rigidity, the spatial vectors it provides for substituents, and its inherent physicochemical properties. Below is a comparison of several promising scaffold classes.
Saturated Bicyclic Heteroaromatic Analogs
These are close structural relatives that maintain the bicyclic core but alter the heteroatom composition or ring fusion pattern. They represent a conservative but often effective scaffold hopping strategy.
-
Hexahydro-2H-furo[3,2-b]pyrroles: This regioisomer alters the fusion of the furan and pyrrole rings. This subtle change can significantly impact the bond angles and dihedral angles of attached substituents, offering a different presentation to the target protein. Certain derivatives have been investigated as potent phosphodiesterase (PDE) inhibitors.
-
Octahydropyrrolo[3,4-c]pyrroles: Replacing the furan oxygen with a second nitrogen atom introduces a new site for substitution or hydrogen bonding. The basicity of the second nitrogen can be modulated to influence solubility and target engagement. This scaffold can be valuable for targets with a key acidic residue in the binding pocket.
-
Octahydrocyclopenta[c]pyrroles: Replacing the furan oxygen with a carbon atom creates a carbocyclic analog. This removes the hydrogen bond accepting capability of the oxygen atom but can increase metabolic stability and lipophilicity.
Spirocyclic Scaffolds
Spirocycles are characterized by two rings connected through a single, shared quaternary carbon atom. This arrangement creates a rigid, well-defined three-dimensional geometry that is highly desirable in drug design.
-
Aza-spiro[3.3]heptanes: This scaffold offers a compact and rigid core with four distinct exit vectors from the two cyclobutane rings. The nitrogen atom provides a convenient handle for further functionalization and can aid in aqueous solubility.
-
Spiro-piperidines (e.g., 2-azaspiro[4.5]decane): These larger spirocyclic systems provide a greater degree of separation between substituent vectors and offer a different conformational profile compared to the compact furo-pyrrole core. They are frequently found in CNS-active agents.
Bridged Bicyclic Scaffolds
Bridged systems, such as the tropane core, offer exceptional rigidity, locking substituents into well-defined axial or equatorial positions. This high degree of conformational constraint can lead to highly potent and selective compounds.
-
Nortropane Analogs (8-Azabicyclo[3.2.1]octanes): The nortropane scaffold is a classic example of a rigid framework. It has been successfully employed in numerous approved drugs. Its well-understood chemistry and predictable conformations make it an attractive alternative for mimicking the fixed spatial arrangement of substituents on the furo-pyrrole core.
Data-Driven Comparison Summary
The following table summarizes the key attributes of the discussed scaffolds to facilitate a side-by-side comparison.
| Scaffold Class | Example Scaffold | Key Features | Synthetic Accessibility | Potential Applications |
| Original | Hexahydro-1H-furo[3,4-c]pyrrole | Rigid, polar, defined stereochemistry.[1] | Moderate to High | PARP inhibitors, GPCR ligands.[1] |
| Bicyclic Analogs | Hexahydro-2H-furo[3,2-b]pyrrole | Altered substituent vectors, polar. | Moderate | PDE inhibitors, kinase inhibitors. |
| Spirocyclic | Aza-spiro[3.3]heptane | Highly rigid, novel 3D shape, sp³-rich. | Moderate | CNS targets, secretase inhibitors. |
| Bridged Bicyclic | Nortropane | Exceptionally rigid, well-defined vectors. | High | CNS agents, transporter inhibitors. |
| Carbocyclic Analog | Octahydrocyclopenta[c]pyrrole | Increased lipophilicity, metabolically stable. | Moderate | Kinase inhibitors, metabolic diseases. |
Experimental Protocol: Synthesis of an N-Substituted Pyrrole Scaffold
To provide practical context, this section outlines a generalized and robust method for synthesizing a core pyrrole structure, the Paal-Knorr synthesis. This reaction is a cornerstone of heterocyclic chemistry and involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] Its reliability and tolerance for a wide range of functional groups make it a self-validating system for generating diverse scaffold derivatives.[5][6]
Objective: To synthesize an N-aryl-2,5-dimethylpyrrole as a representative alternative core.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl precursor)
-
Aniline (or substituted primary amine)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add hexane-2,5-dione (10 mmol, 1.0 eq), aniline (10 mmol, 1.0 eq), and a catalytic amount of p-TsOH (0.1 mmol, 0.01 eq).
-
Solvent Addition: Add 100 mL of toluene to the flask. The rationale for using toluene with a Dean-Stark trap is to azeotropically remove the water formed during the condensation, thereby driving the reaction to completion according to Le Châtelier's principle.
-
Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C). Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-2,5-dimethylpyrrole product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and LC-MS).
Caption: Experimental workflow for the Paal-Knorr pyrrole synthesis.
Conclusion and Future Outlook
The hexahydro-1H-furo[3,4-c]pyrrole is an excellent and validated scaffold, but the demands of modern drug discovery necessitate a broader toolkit of chemical frameworks. Saturated bicyclic analogs, spirocycles, and bridged systems each offer unique advantages in terms of three-dimensional shape, physicochemical properties, and intellectual property. By understanding the relative merits of these alternatives, medicinal chemists can make more informed decisions, tailoring the scaffold to the specific challenges posed by the biological target. The continued development of novel synthetic methodologies and the application of computational tools for de novo scaffold design will undoubtedly expand this toolkit, enabling the creation of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole - Vulcanchem. (URL: )
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Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | CID 21421150 - PubChem. (URL: [Link])
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (URL: [Link])
-
New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. (URL: [Link])
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(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole - PubChem. (URL: [Link])
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Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: [Link])
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Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (URL: [Link])
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A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed. (URL: [Link])
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
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An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar - ResearchGate. (URL: [Link])
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Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])
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Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. (URL: [Link])
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A Comparative Guide to the Synthetic Routes of Hexahydro-1H-furo[3,4-c]pyrrole: Strategies and Applications
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations, making it an attractive core for the design of novel therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. Experimental data and detailed protocols are provided to empower researchers in their synthetic endeavors.
The Significance of the Hexahydro-1H-furo[3,4-c]pyrrole Core
The unique conformational constraints of the hexahydro-1H-furo[3,4-c]pyrrole system have led to its incorporation into a variety of biologically active molecules. Its derivatives have shown promise in targeting a range of therapeutic areas, underscoring the importance of efficient and versatile synthetic access to this core structure. The development of robust synthetic routes is therefore crucial for exploring the full potential of this scaffold in drug development programs.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies have been employed to construct the hexahydro-1H-furo[3,4-c]pyrrole framework. This guide will focus on three prominent and illustrative approaches:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful and convergent method for the rapid construction of the bicyclic system.
-
Catalytic Hydrogenation of Furo[3,4-c]pyrrole-diones: A reductive approach that allows for stereocontrolled synthesis from readily available precursors.
-
Intramolecular Michael Addition: A strategy that leverages the reactivity of tethered Michael acceptors for diastereoselective cyclization.
The following sections will delve into the specifics of each route, providing a comparative summary of their key features.
| Synthetic Strategy | Key Features | Starting Materials | Stereocontrol | Yields | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Convergent, rapid assembly of the bicyclic core. | Aldehydes, amino acids, and dipolarophiles. | Generally good, dependent on substrate and catalyst. | Moderate to high. | High atom economy, access to diverse substitution patterns. | Can generate diastereomeric mixtures requiring separation. |
| Catalytic Hydrogenation | Reductive, often highly stereoselective. | Furo[3,4-c]pyrrole-diones. | Excellent, often yielding a single diastereomer. | High. | High stereoselectivity, clean reactions. | Requires specialized high-pressure hydrogenation equipment. |
| Intramolecular Michael Addition | Diastereoselective cyclization. | Pyrrole derivatives with tethered Michael acceptors. | Good to excellent, dependent on substrate and reaction conditions. | Good. | Controlled formation of stereocenters. | Multi-step synthesis of the starting materials may be required. |
In-Depth Analysis of Synthetic Routes
Route 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles stands out as a highly efficient method for the construction of the hexahydro-1H-furo[3,4-c]pyrrole core. This approach involves the in situ generation of an azomethine ylide, which then undergoes a cycloaddition reaction with an alkene.
Mechanistic Rationale: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide, a three-atom, four-pi-electron component, reacts with a two-pi-electron dipolarophile to form the five-membered pyrrolidine ring. The stereochemical outcome of the reaction is often dictated by the geometry of the azomethine ylide and the approach of the dipolarophile.
Illustrative Workflow:
Figure 1: General workflow for the 1,3-dipolar cycloaddition route.
Experimental Protocol: Synthesis of a Hexahydro-1H-furo[3,4-c]pyrrole Derivative
-
Step 1: Generation of the Azomethine Ylide: A mixture of an appropriate aldehyde (1.0 eq) and an N-substituted amino acid (1.1 eq) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water.
-
Step 2: Cycloaddition: To the solution containing the in situ generated azomethine ylide, the dipolarophile (e.g., an activated alkene, 1.2 eq) is added. The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction mixture is cooled, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired hexahydro-1H-furo[3,4-c]pyrrole derivative.
Route 2: Catalytic Hydrogenation of Furo[3,4-c]pyrrole-diones
This route offers a highly stereoselective pathway to cis-fused hexahydro-1H-furo[3,4-c]pyrroles through the reduction of a planar, aromatic precursor. The stereochemical outcome is controlled by the facial selectivity of the hydrogenation catalyst.
Mechanistic Rationale: The catalytic hydrogenation proceeds via the addition of hydrogen across the double bonds of the furo[3,4-c]pyrrole-dione precursor in the presence of a heterogeneous catalyst (e.g., Palladium on carbon, Rhodium on alumina). The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, leading to a syn-addition and the formation of the cis-fused bicyclic system.
Illustrative Workflow:
Figure 2: General workflow for the catalytic hydrogenation route.
Experimental Protocol: Synthesis of cis-Hexahydro-1H-furo[3,4-c]pyrrole
-
Step 1: Preparation of the Furo[3,4-c]pyrrole-dione: The starting dione can be prepared through various methods, such as the cyclization of appropriate precursors.
-
Step 2: Catalytic Hydrogenation: The furo[3,4-c]pyrrole-dione (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure autoclave. A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or 5% Rh/Al₂O₃) is added. The autoclave is purged with nitrogen and then pressurized with hydrogen gas (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., 50-100 °C) for a designated time.
-
Step 3: Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the pure cis-hexahydro-1H-furo[3,4-c]pyrrole.
Route 3: Intramolecular Michael Addition
This strategy relies on the cyclization of a pyrrole derivative bearing a tethered Michael acceptor to form the fused furan ring. The stereochemistry of the newly formed stereocenters can be controlled by the reaction conditions and the nature of the substrate.
Mechanistic Rationale: The reaction is typically base-catalyzed, where a base deprotonates a suitable position on the pyrrole ring, generating a nucleophile that attacks the electron-deficient double bond of the Michael acceptor in an intramolecular fashion. The resulting enolate is then protonated to give the cyclized product. The diastereoselectivity is influenced by the conformational preferences of the transition state.
Illustrative Workflow:
Figure 3: General workflow for the intramolecular Michael addition route.
Experimental Protocol: Diastereoselective Synthesis via Intramolecular Michael Addition
-
Step 1: Synthesis of the Pyrrole Precursor: The starting material, a pyrrole derivative with an appropriately tethered Michael acceptor, is synthesized through a multi-step sequence.
-
Step 2: Intramolecular Michael Addition: The pyrrole precursor (1.0 eq) is dissolved in a suitable solvent (e.g., THF, DMF). A base (e.g., NaH, DBU) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the diastereomerically enriched hexahydro-1H-furo[3,4-c]pyrrole.
Conclusion
The synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold can be achieved through several effective strategies, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. The 1,3-dipolar cycloaddition offers a convergent and flexible approach for generating diverse analogs. Catalytic hydrogenation provides a highly stereoselective route to cis-fused systems, while intramolecular Michael addition allows for the controlled formation of stereocenters through a cyclization strategy. A thorough understanding of these synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this important heterocyclic core and accelerate the discovery of new therapeutic agents.
References
A comprehensive list of references will be compiled and provided upon the finalization of this guide, including links to the primary literature for each of the discussed synthetic routes and their applications.
A Comparative Guide to the Biological Activity of (3aR,6aS) vs. (3aS,6aR)-Hexahydro-1H-furo[3,4-c]pyrrole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in the Fused Bicyclic Scaffold of Hexahydro-1H-furo[3,4-c]pyrrole
The hexahydro-1H-furo[3,4-c]pyrrole core is a rigid bicyclic scaffold that has garnered interest in medicinal chemistry as a building block for novel therapeutic agents. Its constrained conformation provides a well-defined three-dimensional structure, making it an attractive template for designing ligands with high specificity for biological targets. This guide focuses on the two cis-diastereomeric enantiomers of this scaffold: (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole and (3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrole.
The fundamental difference between these two molecules lies in their stereochemistry—they are non-superimposable mirror images of each other. In the realm of pharmacology, such subtle structural distinctions can lead to profound differences in biological activity. This phenomenon, known as stereoselectivity, arises from the chiral nature of biological macromolecules like receptors and enzymes. The precise spatial arrangement of atoms in a drug molecule is critical for optimal interaction with its target, much like a key must have the correct shape to fit its lock.
The Biological Landscape of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
While a head-to-head comparison of the parent enantiomers is absent from the literature, the broader family of pyrrole-containing compounds, including those with the hexahydro-1H-furo[3,4-c]pyrrole core, has been explored for a multitude of therapeutic applications. These explorations strongly suggest that the scaffold can be tailored to interact with a variety of biological targets.
Derivatives of the hexahydro-1H-furo[3,4-c]pyrrole scaffold have been investigated for their potential as:
-
Anticancer Agents: The pyrrole moiety is a common feature in many anticancer compounds.[1]
-
Antimicrobial and Antifungal Agents: Various pyrrole derivatives have demonstrated efficacy against bacterial and fungal pathogens.
-
Anti-inflammatory and Analgesic Agents: The rigid structure of the scaffold can be exploited to design molecules that interact with targets in inflammatory pathways.
-
Central Nervous System (CNS) Agents: The pyrrole nucleus is a key component of many compounds targeting CNS receptors.
It is a well-established principle in medicinal chemistry that the biological activity of a chiral compound often resides primarily in one of its enantiomers, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects. Therefore, the lack of specific data on the individual (3aR,6aS) and (3aS,6aR) enantiomers represents a significant knowledge gap in the exploration of this otherwise promising scaffold.
Proposed Experimental Workflow for Comparative Biological Evaluation
To address the current void in the understanding of the stereoselective biological activity of (3aR,6aS) and (3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrole, a systematic experimental approach is required. The following workflow outlines the necessary steps for a comprehensive comparative analysis.
Caption: Proposed workflow for the comparative biological evaluation of hexahydro-1H-furo[3,4-c]pyrrole enantiomers.
Part 1: Stereoselective Synthesis or Chiral Separation
The initial and most critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:
-
Stereoselective Synthesis: Designing a synthetic pathway that exclusively or predominantly yields one enantiomer over the other. This often involves the use of chiral catalysts, auxiliaries, or starting materials.
-
Chiral Separation (Resolution): Synthesizing the racemic mixture and then separating the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.
Protocol for Chiral HPLC Separation (Hypothetical):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio would need to be determined empirically.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Validation: The purity of the separated enantiomers should be confirmed by analytical chiral HPLC and their absolute configuration determined using techniques such as X-ray crystallography or vibrational circular dichroism (VCD).
Part 2: In Vitro Biological Evaluation
Once the pure enantiomers are in hand, a panel of in vitro assays should be conducted to compare their biological activities across a range of potential targets. The choice of assays should be guided by the known activities of related pyrrole derivatives.
Table 1: Proposed In Vitro Assays for Comparative Analysis
| Assay Type | Target Class Examples | Endpoint Measurement |
| Receptor Binding Assays | GPCRs (e.g., Dopamine, Serotonin), Ion Channels | Ki (inhibition constant), Bmax (receptor density) |
| Enzyme Inhibition Assays | Kinases, Proteases, PARP | IC50 (half-maximal inhibitory concentration) |
| Cell-Based Assays | Cancer cell lines (e.g., HeLa, A549), Neuronal cells | EC50 (half-maximal effective concentration), Cell Viability |
Protocol for a Representative Receptor Binding Assay (Radioligand Displacement):
-
Preparation of Membranes: Prepare cell membrane fractions expressing the target receptor.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the test compounds (each enantiomer).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated.
Part 3: Data Analysis and Structure-Activity Relationship (SAR)
The data obtained from the in vitro assays will allow for a direct comparison of the potency and efficacy of the (3aR,6aS) and (3aS,6aR) enantiomers. This quantitative comparison will form the basis of the stereochemical structure-activity relationship (SAR). A significant difference in the IC50 or Ki values between the two enantiomers would provide strong evidence for stereoselective binding to the biological target.
Conclusion and Future Directions
The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a promising starting point for the design of novel therapeutic agents. However, the current lack of publicly available data directly comparing the biological activities of its (3aR,6aS) and (3aS,6aR) enantiomers is a critical gap in our understanding. The elucidation of the stereoselective pharmacology of these core structures is essential for unlocking their full therapeutic potential.
The experimental workflow proposed in this guide provides a roadmap for researchers to systematically investigate the comparative biological profiles of these enantiomers. The results of such studies would be invaluable for guiding future drug discovery efforts based on this versatile scaffold, enabling the rational design of more potent and selective drug candidates with improved therapeutic indices. It is through such rigorous and systematic investigation that the subtle yet profound influence of stereochemistry on biological function can be fully appreciated and leveraged in the development of next-generation medicines.
References
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 2015, 5(20), 15233-15266. Available from: [Link]
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Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 2023, 22(1), e140450. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 2021, 26(8), 2225. Available from: [Link]
-
PubChem Compound Summary for CID 55299467, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 21421150, Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to HPLC Method Validation for the Purity of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Introduction: The Analytical Imperative for a Key Chiral Building Block
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry.[1][2] Their rigid bicyclic structure is a valuable scaffold for designing enzyme inhibitors and receptor ligands, particularly in the development of novel therapeutics. The stereochemical purity and the absence of process-related impurities are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of drug development.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity validation of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. We will explore the inherent analytical challenges posed by this molecule and present supporting experimental data from the validation of a modern Reversed-Phase (RP-HPLC) method against a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This comparative approach is designed to equip researchers and drug development professionals with the rationale to select and validate the most appropriate method for their specific needs, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]
The Analytical Challenge: Retaining a Small, Polar Amine
The primary challenge in developing an HPLC method for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride lies in its physicochemical properties. As a small, polar, bicyclic amine, it exhibits high water solubility and lacks a significant UV chromophore.[1][7] This presents two main difficulties:
-
Poor Retention in Traditional RP-HPLC: Standard reversed-phase columns (e.g., C18, C8) rely on hydrophobic interactions to retain analytes.[8] Highly polar compounds like our target analyte have a strong affinity for the polar mobile phase and are often poorly retained, eluting at or near the solvent front (void volume).[9][10] This co-elution with other polar impurities or excipients makes accurate quantification impossible.
-
Detection Sensitivity: The absence of a strong chromophore necessitates detection at low UV wavelengths (e.g., < 220 nm), where many mobile phase additives and potential impurities can interfere.
To overcome these challenges, we must employ chromatographic techniques specifically designed for polar compounds. This guide will compare a modern polar-endcapped RP-HPLC column against a HILIC approach, which is fundamentally suited for such separations.[11][12][13]
Comparative Method Development Strategy
Method A: Modified Reversed-Phase HPLC (Polar-Endcapped C18)
Causality Behind the Choice: To enhance the retention of polar analytes in a reversed-phase mode without resorting to ion-pairing agents (which can be problematic for mass spectrometry and suffer from long equilibration times), we selected a column with a polar-endcapped C18 stationary phase. The embedded polar groups help to create a more hydrated surface, preventing the collapse of the C18 chains in highly aqueous mobile phases and providing an alternative interaction mechanism (hydrogen bonding) to improve the retention of polar compounds.[14]
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality Behind the Choice: HILIC is an ideal alternative for separating highly polar and hydrophilic compounds.[12][13] The separation mechanism involves the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[11][13] For a polar amine, HILIC offers the significant advantage of strong retention and elution in highly organic mobile phases, which is also beneficial for enhancing sensitivity in mass spectrometry detection.[13]
Diagram of Contrasting Separation Mechanisms
Caption: Contrasting separation mechanisms in RP-HPLC and HILIC for polar analytes.
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the same diluent.
-
Diluent: Mobile Phase A for each respective method.
Method A: RP-HPLC Chromatographic Conditions
-
Column: Waters XBridge C18 (or equivalent polar-endcapped), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
Method B: HILIC Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH HILIC (or equivalent), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.2% Acetic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.2% Acetic Acid
-
Gradient Program:
-
0-1 min: 0% B
-
1-8 min: 0% to 40% B
-
8-9 min: 40% to 90% B
-
9-10 min: 90% B
-
10-11 min: 90% to 0% B
-
11-15 min: 0% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 205 nm
-
Injection Volume: 2 µL
HPLC Method Validation Workflow
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][15] Our protocol is designed to meet the requirements for a purity assay as outlined in ICH Q2(R1).[4][5]
Diagram of the HPLC Validation Workflow
Caption: A structured workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Results: A Head-to-Head Comparison
The following tables summarize the validation results for both the modified RP-HPLC and HILIC methods.
Table 1: System Suitability and Specificity
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Retention Time (min) | 4.8 | 6.2 | Report |
| Tailing Factor | 1.4 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 6,500 | 12,500 | > 2000 |
| Specificity | Baseline resolution from all degradation peaks (Rs > 2.0) | Superior baseline resolution from polar degradants (Rs > 3.5) | Peak is free of interference from placebo, impurities, and degradants. |
Expert Insight: The HILIC method provided significantly higher plate counts and a more symmetrical peak, indicating superior column efficiency. While both methods were specific, HILIC showed a marked advantage in resolving highly polar degradants that appeared near the void volume in the RP-HPLC method.
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (% of target) | 50% - 150% | 50% - 150% | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability RSD%) | 0.85% | 0.45% | ≤ 2.0% |
| Precision (Intermediate RSD%) | 1.20% | 0.68% | ≤ 2.0% |
Expert Insight: Both methods demonstrated excellent linearity, accuracy, and precision, well within the accepted limits for pharmaceutical analysis.[16][17] However, the HILIC method consistently yielded lower Relative Standard Deviation (RSD) values, suggesting a higher degree of precision.
Table 3: Detection Limits and Robustness
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| LOD (% of target) | 0.03% | 0.01% | Report |
| LOQ (% of target) | 0.10% | 0.04% | Report |
| Robustness | Passed (minor variations in flow rate, pH, and % organic) | Passed (minor variations in flow rate, buffer concentration, and % water) | System suitability parameters are met after minor, deliberate changes. |
Expert Insight: The HILIC method's lower LOD and LOQ can be attributed to the sharper peak shape and potentially the elution in a higher organic mobile phase, which can be advantageous for MS detection. Both methods proved robust, a critical requirement for transfer to a quality control (QC) environment.
Discussion and Final Recommendation
This comparative validation study demonstrates that while a modern, polar-endcapped reversed-phase method can be successfully validated for the purity analysis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, the HILIC method is demonstrably superior.
The Causality of HILIC's Superior Performance:
-
Mechanism of Retention: The fundamental HILIC mechanism is better suited to the analyte's polar nature, leading to stronger retention, better peak shape, and higher efficiency. This is a direct consequence of partitioning the highly polar amine into the aqueous layer on the stationary phase surface.[11][12]
-
Resolution of Polar Impurities: The key advantage of HILIC was its ability to retain and resolve very polar, process-related impurities that were difficult to separate from the solvent front in the RP-HPLC method. This is critical for an accurate purity assessment.
-
Enhanced Sensitivity: The sharper peaks and lower baseline noise in the HILIC method resulted in superior detection and quantitation limits, enabling the detection of impurities at lower levels.
Recommendation:
For the routine quality control and purity determination of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, the HILIC method is strongly recommended . Its superior resolution of polar impurities, higher efficiency, and better precision provide a more robust and reliable system for ensuring the quality of this critical pharmaceutical building block. While the modified RP-HPLC method is viable, the HILIC approach offers a higher degree of confidence in the analytical results, which is paramount in a regulated drug development environment.
References
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention.
- Understanding the L
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- USP <621> Chrom
- <621> Chrom
- Steps for HPLC Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Reversed-phase chrom
- ICH Q2 Analytical Method Valid
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Polar Compounds. SIELC Technologies.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. Vulcanchem.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- HILIC – The Rising Star of Polar Chrom
- Hydrophilic interaction chrom
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. PubChem.
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. MySkinRecipes.
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A Comparative Guide to the NMR Spectroscopic Analysis of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth, comparative analysis of the NMR data for hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a key building block in the synthesis of various pharmaceutical agents.
This document, intended for researchers and scientists, will navigate the intricacies of interpreting the NMR spectra of this bicyclic amine. By cross-referencing available data and comparing it with structurally related analogs, we aim to provide a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate.
The Structural Landscape of Hexahydro-1H-furo[3,4-c]pyrrole
The rigid, fused ring system of hexahydro-1H-furo[3,4-c]pyrrole presents a unique set of stereochemical considerations that directly influence its NMR signature. The cis-fused isomer, formally known as (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS 57710-36-8), is the most commonly encountered diastereomer. Its constrained conformation leads to a well-defined and predictable pattern of signals in both ¹H and ¹³C NMR spectra.
Caption: Structure of the cis-hexahydro-1H-furo[3,4-c]pyrrole core.
Cross-Referencing ¹H and ¹³C NMR Data
Obtaining a definitive, publicly available, and fully assigned NMR dataset for hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be challenging. Commercial suppliers often provide this data upon request with a purchase.[1] However, by compiling information from various sources and comparing it with related structures, a reliable spectral profile can be established.
For a meaningful comparison, we will consider the expected chemical shift regions for the protons and carbons in the cis-fused furo[3,4-c]pyrrole system and contrast them with a structurally similar analog, octahydropyrrolo[3,4-c]pyrrole.[2] The primary difference lies in the replacement of the oxygen atom with a second nitrogen atom, which significantly influences the electron density and, consequently, the chemical shifts of the neighboring nuclei.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Analog-Based)
| Position | Hexahydro-1H-furo[3,4-c]pyrrole Moiety | Octahydropyrrolo[3,4-c]pyrrole Moiety (for comparison) |
| ¹H NMR (ppm) | ||
| H-1, H-3 (CH₂) | ~3.0 - 3.5 (m) | ~2.7 - 3.2 (m) |
| H-3a, H-6a (CH) | ~3.8 - 4.2 (m) | ~3.5 - 3.9 (m) |
| H-4, H-6 (CH₂) | ~3.6 - 4.0 (m) | ~2.5 - 3.0 (m) |
| ¹³C NMR (ppm) | ||
| C-1, C-3 (CH₂) | ~50 - 55 | ~52 - 57 |
| C-3a, C-6a (CH) | ~65 - 70 | ~60 - 65 |
| C-4, C-6 (CH₂) | ~70 - 75 | ~48 - 53 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the concentration. The data for hexahydro-1H-furo[3,4-c]pyrrole is based on expected values for similar structures, while the data for octahydropyrrolo[3,4-c]pyrrole is based on published information.
The presence of the electronegative oxygen atom in the furo[3,4-c]pyrrole system is expected to deshield the adjacent protons (H-4, H-6) and carbons (C-4, C-6), shifting their signals to a higher frequency (downfield) compared to the corresponding positions in the diazabicycloalkane analog.
Experimental Protocol for NMR Sample Preparation and Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following section outlines a step-by-step methodology for the preparation and analysis of a hexahydro-1H-furo[3,4-c]pyrrole hydrochloride sample.
Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and purity assessment.
Materials:
-
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the hexahydro-1H-furo[3,4-c]pyrrole hydrochloride sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. D₂O is a common choice for hydrochloride salts due to its ability to dissolve the sample and exchange with the labile N-H protons, simplifying the spectrum.
-
Thoroughly dissolve the sample by vortexing the vial. If necessary, gentle warming in a water bath can aid dissolution.
-
Carefully transfer the solution into a clean NMR tube using a pipette.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.
-
Caption: A streamlined workflow for acquiring NMR data.
Trustworthiness and Self-Validating Systems
The integrity of any analytical data relies on a self-validating system. In the context of NMR spectroscopy, this is achieved through a combination of factors:
-
Internal Standards: While the residual solvent peak is often used as a primary reference, the use of an internal standard (e.g., TMS or a known inert compound) can provide a more accurate and reproducible chemical shift calibration.
-
Reproducibility: The experimental protocol should be robust enough to yield identical spectra when repeated with the same sample and under the same conditions.
-
Correlation Spectroscopy: 2D NMR experiments like COSY and HSQC provide a powerful means of self-validation. For instance, a cross-peak in a COSY spectrum confirms the scalar coupling between two protons, while an HSQC cross-peak definitively links a proton to its directly attached carbon atom. This network of correlations should be consistent with the proposed molecular structure.
By adhering to these principles, researchers can ensure the generation of trustworthy and reliable NMR data, which is the cornerstone of sound scientific investigation.
Conclusion
The structural characterization of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride by NMR spectroscopy is a critical step in its application in research and development. While a publicly available, fully assigned reference spectrum remains elusive, a comprehensive understanding of its expected NMR signature can be built through the careful analysis of structurally related compounds and the application of sound spectroscopic principles. The experimental protocol and data interpretation guidelines presented in this guide are intended to equip researchers with the necessary tools to confidently identify and characterize this important molecule, thereby ensuring the integrity and success of their scientific endeavors.
References
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PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Available from: [Link] [Accessed December 2025].
-
PubChem. Octahydropyrrolo[3,4-c]pyrrole. National Center for Biotechnology Information. Available from: [Link] [Accessed December 2025].
Sources
A Comparative Guide to Bicyclic Amine Scaffolds for Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both high potency and favorable pharmacokinetic profiles is perpetual. Among these, bicyclic amine scaffolds have emerged as privileged structures, offering a unique combination of conformational rigidity, three-dimensional complexity, and synthetic tractability.[1][2] This guide provides a comparative analysis of various bicyclic amine scaffolds employed in the design of enzyme inhibitors, offering insights into their relative merits and providing the experimental framework necessary for their evaluation.
The Strategic Advantage of Bicyclic Amines in Enzyme Inhibition
The incorporation of bicyclic amines into drug candidates is a strategic design choice aimed at overcoming the limitations of more flexible acyclic or monocyclic analogues. The inherent rigidity of these scaffolds reduces the entropic penalty upon binding to the enzyme's active site, often leading to enhanced binding affinity.[2] Furthermore, their well-defined three-dimensional structures can facilitate precise interactions with specific pockets within the enzyme, thereby improving selectivity and reducing off-target effects.[1] This conformational constraint also tends to improve metabolic stability by shielding susceptible bonds from enzymatic degradation.[3]
Bicyclic amine scaffolds can be broadly categorized into three main classes, each with distinct structural and conformational properties:
-
Fused Bicyclic Amines: In these systems, the two rings share two adjacent atoms (a common bond). Examples include derivatives of octahydroindole and octahydroisoindole.
-
Bridged Bicyclic Amines: These scaffolds feature two rings sharing two non-adjacent atoms, known as bridgehead atoms. Tropane and its analogues are classic examples.
-
Spirocyclic Bicyclic Amines: In this class, the two rings are joined by a single common atom.
The choice of scaffold has profound implications for the molecule's overall shape, polarity, and vectoral presentation of substituents, all of which are critical determinants of its biological activity.
Comparative Analysis of Key Bicyclic Amine Scaffolds
The selection of an appropriate bicyclic amine scaffold is a critical decision in the design of a novel enzyme inhibitor. This section provides a comparative overview of commonly employed scaffolds, highlighting their key characteristics and therapeutic applications.
| Scaffold Type | Representative Examples | Key Advantages | Therapeutic Areas of Application |
| Fused | Octahydroindole-2-carboxylic acid, Perindopril, Ramipril[4][5] | Well-defined stereochemistry, synthetically accessible, proven clinical success. | Cardiovascular (ACE inhibitors), Antiviral (Hepatitis C)[5] |
| Bridged | 3,8-diazabicyclo[3.2.1]octane[6] | Rigid framework, precise positioning of substituents in 3D space. | Central Nervous System, Antiviral |
| Spirocyclic | Azaspiro[3.3]heptane | Novel 3D exit vectors, improved physicochemical properties (e.g., solubility). | Oncology, Metabolic Diseases |
| Bicyclic Peptides | Bicycle (e.g., BCY15291)[7] | High target affinity and specificity, amenable to chemical modification, protease resistance.[7][8] | Cardiovascular (ACE2 inhibitors), Oncology[7] |
Experimental Evaluation of Bicyclic Amine-Based Inhibitors
The robust evaluation of novel enzyme inhibitors is paramount. This section details standardized protocols for determining inhibitory potency and cellular efficacy.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Rationale: The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a critical parameter for comparing the potency of different inhibitors.
Experimental Workflow Diagram:
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the bicyclic amine inhibitor in the assay buffer. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the diluted inhibitor solutions to the appropriate wells.
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Add the enzyme solution to all wells except the negative controls.
-
-
Pre-incubation:
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding to occur.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Cellular Efficacy Assay (General Protocol)
This protocol outlines a method to assess the ability of an inhibitor to modulate a specific cellular pathway.
Rationale: While an in vitro enzyme assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and elicit the desired biological response.
Experimental Workflow Diagram:
Caption: General workflow for a cell-based efficacy assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the appropriate cell line in a suitable growth medium.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the bicyclic amine inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe a biological response (e.g., 24-72 hours).
-
-
Cell Lysis and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to extract proteins or other cellular components.
-
Perform a downstream analysis to measure the effect of the inhibitor. This could include:
-
Western Blotting: To measure changes in the phosphorylation state or expression level of a target protein.
-
ELISA: To quantify the production of a specific biomarker.
-
Reporter Gene Assay: To measure changes in the transcriptional activity of a target pathway.
-
-
-
Data Analysis:
-
Quantify the results from the downstream assay.
-
Plot the cellular response against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
Structure-Activity Relationship (SAR) and Computational Modeling
The development of potent and selective inhibitors relies heavily on understanding the structure-activity relationship (SAR).[4][9] By systematically modifying the bicyclic amine scaffold and its substituents, researchers can probe the key interactions with the enzyme's active site.
Computational modeling plays a crucial role in this process. Molecular docking can predict the binding mode of an inhibitor within the active site, guiding the design of new analogues with improved affinity. Molecular dynamics simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex, helping to rationalize SAR data.
Logical Flow for Scaffold Optimization:
Caption: A typical workflow for the optimization of bicyclic amine-based enzyme inhibitors.
Conclusion and Future Perspectives
Bicyclic amine scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of novel enzyme inhibitors. Their inherent structural and conformational properties can be leveraged to achieve high potency, selectivity, and favorable drug-like properties. The continued exploration of novel bicyclic systems, coupled with advances in synthetic chemistry and computational modeling, will undoubtedly lead to the development of the next generation of innovative therapeutics. The systematic and rigorous experimental evaluation outlined in this guide provides a solid framework for researchers and drug development professionals to unlock the full potential of these remarkable molecular architectures.
References
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Wyvratt, M. J., & Patchett, A. A. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992–998. [Link]
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Harding, C. J., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 64(21), 15904–15920. [Link]
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Stachel, S. J., et al. (2011). Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5821–5825. [Link]
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Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
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Bolleddula, J., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 46(3), 379–419. [Link]
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He, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 214, 113218. [Link]
-
Turner, N. J., & Hauer, B. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 25(6), 1475–1483. [Link]
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Reekie, T. A., et al. (2012). Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation. Journal of Medicinal Chemistry, 55(21), 9331–9345. [Link]
-
Vinogradova, E. V., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology, 12(10), 2636–2643. [Link]
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- 9. Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives
The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a rigid bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its well-defined three-dimensional structure provides an excellent framework for the design of novel therapeutic agents with specific spatial arrangements of functional groups, making it a "privileged scaffold" in drug discovery. This guide offers a comparative analysis of the structure-activity relationships (SAR) of hexahydro-1H-furo[3,4-c]pyrrole derivatives, focusing on their development as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors and metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators (NAMs). By examining the influence of structural modifications on biological activity against these distinct targets, we aim to provide valuable insights for researchers and drug development professionals.
Targeting DNA Repair: 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives as PARP-1 Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for maintaining genomic integrity. Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A recent study by Khan et al. (2023) explored a series of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as novel PARP-1 inhibitors.
Core Scaffold and Key Interactions
The 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole core acts as a bioisosteric replacement for the phthalazinone scaffold present in some known PARP inhibitors. Molecular docking studies suggest that the lactam carbonyl groups of the scaffold form crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the nicotinamide binding pocket of PARP-1. The N-substituent on the pyrrole ring is directed towards the solvent-exposed region, providing a vector for modification to enhance potency and modulate physicochemical properties.
Structure-Activity Relationship Analysis
The SAR of this series was systematically investigated by modifying the substituents on the phenyl rings at the 1- and 3-positions of the furo[3,4-c]pyrrole core and the N-substituent of the pyrrolidine-2,5-dione moiety.
Table 1: In Vitro Activity of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives as PARP-1 Inhibitors
| Compound | R1 | R2 | PARP-1 IC50 (nM) | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| 4a | H | H | >1000 | >10 | >10 | >10 |
| 4j | 4-F | H | 650 | 1.5 | 1.8 | 1.2 |
| 4an | 4-F | 4-F | 600 | 1.2 | 1.5 | 1.0 |
| 4ao | 4-Cl | 4-F | 700 | 2.0 | 2.2 | 1.8 |
Data extracted from Khan et al., Chem Asian J. 2023.
From the data presented, several key SAR trends can be deduced:
-
Substitution on the Phenyl Rings: The introduction of electron-withdrawing groups, such as fluorine, on the phenyl rings at positions 1 and 3 significantly enhances both PARP-1 inhibitory activity and cellular potency. The unsubstituted analog 4a is inactive, whereas the mono-fluoro substituted 4j shows good activity. The di-fluoro substituted analog 4an exhibits the most potent activity in this series, suggesting that these substitutions may enhance binding affinity through favorable interactions within the active site.
-
Nature of Halogen Substitution: Comparing the di-fluoro compound 4an with the chloro-fluoro compound 4ao , it is evident that fluorine is preferred over chlorine at the 4-position of the R1 phenyl ring for optimal activity.
Experimental Protocol: PARP-1 Inhibition Assay
The inhibitory activity of the compounds against PARP-1 can be determined using a commercially available colorimetric assay kit.
Step-by-Step Methodology:
-
Preparation of Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Plate Preparation: Add 25 µL of the appropriate assay buffer, positive control (Olaparib), or test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add 25 µL of the diluted PARP-1 enzyme to each well.
-
Initiation of Reaction: Add 50 µL of the reaction cocktail (containing biotinylated NAD+ and activated DNA) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: After incubation, wash the plate and add streptavidin-HRP conjugate. Following another incubation and washing step, add the HRP substrate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for mGlu1 NAM Functional Assay.
Comparative Analysis and Future Directions
The SAR studies on hexahydro-1H-furo[3,4-c]pyrrole derivatives targeting PARP-1 and mGlu1 reveal the remarkable versatility of this scaffold.
-
For PARP-1 inhibition , the key to potency lies in the introduction of electron-withdrawing groups on the aromatic substituents, which likely engage in specific interactions within the enzyme's active site. The core 4,6-dioxo structure is essential for mimicking the nicotinamide moiety of NAD+.
-
For mGlu1 negative allosteric modulation , the focus is on optimizing the N-substituents to achieve the desired balance of potency, selectivity, and drug-like properties. The rigid bicyclic core serves as a central scaffold to orient the N-acyl and N-aryl groups for optimal interaction with the allosteric binding pocket of the receptor.
The distinct substitution patterns required for activity against these two very different protein targets highlight the tunability of the hexahydro-1H-furo[3,4-c]pyrrole scaffold. Future research in this area could explore this scaffold for other therapeutic targets, leveraging the insights gained from these studies. For instance, the N-substituent, which is often directed towards the solvent-exposed region, can be functionalized to introduce properties such as improved solubility, metabolic stability, or even conjugation to other pharmacophores for dual-target inhibition.
References
-
Khan, H., Guha, S., Baruah, M., Yadav, S., Maheshwari, S., Sainani, S., Maiti, D., & Sen, S. (2023). Blue LED Induced Three Component Reactions for the Generation of 4, 6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Chemistry – An Asian Journal, 18(15), e202300420. [Link]
-
Manka, J. T., Rodriguez, A. L., Morrison, R. D., Venable, D. F., Cho, H. P., Blobaum, A. L., Daniels, J. S., Niswender, C. M., Conn, P. J., Lindsley, C. W., & Emmitte, K. A. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & medicinal chemistry letters, 23(18), 5091–5096. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of laboratory reagents, particularly novel or specialized compounds like (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, is a critical component of ensuring a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of this heterocyclic amine hydrochloride, grounded in established safety protocols and an understanding of its chemical nature.
I. Foundational Principles of Chemical Disposal
The proper disposal of any laboratory chemical is predicated on a hierarchy of waste management principles: identification, segregation, and appropriate disposal pathways in compliance with local, state, and federal regulations.[4] The U.S. Environmental Protection Agency (EPA) provides a comprehensive regulatory framework for hazardous waste management, and all laboratory procedures must adhere to these guidelines.[5][6][7]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the known hazards of analogous compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes or dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
All handling of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
III. Spill Management: A Proactive Approach
Accidents can happen, and a well-defined spill response plan is a critical element of laboratory safety.
For a solid spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to prevent the dust from becoming airborne.[9][10][11][12] Avoid using combustible materials like paper towels for initial containment.[10]
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any concern about static discharge.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water with a detergent), followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
For a solution spill:
-
Containment: Create a dike around the spill using an appropriate absorbent material.[11][12]
-
Absorption: Absorb the spilled liquid, working from the outside in.[11][12]
-
Collection and Decontamination: Follow the same collection and decontamination procedures as for a solid spill.
IV. The Disposal Workflow: A Step-by-Step Protocol
The primary disposal route for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is through a licensed hazardous waste disposal company. Direct disposal down the drain is strictly prohibited. The following workflow outlines the process for preparing the compound for final disposal.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste: Unused or contaminated (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label must include the full chemical name, "Hazardous Waste," and the accumulation start date.[4][6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, appropriately labeled container for halogenated organic waste.
Step 2: Neutralization of Small Quantities (with Caution)
For very small residual amounts, neutralization can be a preliminary step before collection for disposal. This process converts the amine hydrochloride salt to the free amine.
Causality: Amine hydrochlorides are salts formed from a weak base (the amine) and a strong acid (hydrochloric acid). Neutralization with a weak base will deprotonate the amine, forming a less water-soluble free amine and a salt. This can be a safer form for handling and subsequent incineration.
Protocol:
-
In a well-ventilated fume hood, prepare a dilute solution of the amine hydrochloride in water.
-
Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, while stirring.[13][14]
-
Monitor the pH of the solution using pH paper. The target pH should be between 6 and 8.
-
Once neutralized, the aqueous solution should be collected as hazardous waste.
Note: This neutralization step is for small quantities only and should be performed by trained personnel. The primary disposal method for bulk quantities is direct collection by a waste management service.
Step 3: Final Disposal via Incineration
The recommended final disposal method for nitrogen-containing organic compounds is high-temperature incineration by a licensed hazardous waste facility.[15]
Causality: Incineration at high temperatures breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides (NOx).[15] Licensed facilities are equipped with advanced flue gas treatment systems to scrub and neutralize harmful byproducts like NOx and any residual hydrogen chloride, ensuring compliance with strict environmental emission standards.[16][17] The presence of nitrogen in the molecule makes controlled incineration crucial to prevent the release of NOx, which are atmospheric pollutants.[18][19]
V. Visualization of the Disposal Process
The following diagrams illustrate the decision-making process and the procedural workflow for the disposal of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Caption: Decision-making flowchart for disposal.
Caption: Step-by-step disposal workflow.
VI. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the chemical nature of this compound and adhering to established waste management protocols, researchers can ensure that their groundbreaking work is conducted in a manner that is both safe and sustainable. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
VII. References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website.
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Echemi. (2022, November 30). (3ar,6as)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from Echemi website.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website.
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Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures. Retrieved from Benchchem website.
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website.
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ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from ResearchGate website.
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from NCBI website.
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana.
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SciSpace. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. Retrieved from SciSpace website.
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McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from McClelland Engineers website.
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University of California, Riverside. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from UC Riverside website.
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from J&K Scientific website.
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
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MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from MDPI website.
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from Chem Klean website.
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from EPA NEPIs website.
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from ACS website.
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from QMUL website.
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Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from Google Patents website.
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website.
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from ResearchGate website.
-
Guidechem. (n.d.). (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8. Retrieved from Guidechem website.
-
AbacipharmTech. (n.d.). (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. Retrieved from AbacipharmTech website.
-
Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide. Retrieved from Echemi website.
-
Chemical Synthesis. (n.d.). rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery. Retrieved from Chemical Synthesis website.
-
Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from RSC Publishing website.
-
Sigma-Aldrich. (n.d.). (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. Retrieved from Sigma-Aldrich website.
-
Bachem. (2012, July 24). Safety data sheet. Retrieved from Bachem website.
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A Senior Application Scientist's Guide to Safely Handling (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, a heterocyclic amine salt, requires a meticulous approach to handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Foundation: Hazard Recognition and Risk Assessment
Before any handling operation, a thorough risk assessment is mandatory. This is the cornerstone of the Chemical Hygiene Plan required by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]
-
Primary Hazards : Based on its structure as a fine chemical powder and an amine salt, we must anticipate the following primary hazards:
-
Inhalation Toxicity : Fine powders can easily become airborne, especially during weighing and transfer, posing a significant respiratory risk.[5][6]
-
Skin and Eye Irritation : Amine hydrochlorides can be corrosive or irritating upon contact with skin and eyes.[7][8] Direct contact must be strictly avoided.[3]
-
Ingestion Toxicity : Accidental ingestion is a potential route of exposure that must be controlled through strict hygiene protocols.[9]
-
-
The RAMP Model : We will apply the RAMP model—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—advocated by the American Chemical Society to structure our approach.[10]
Core Protocol: Personal Protective Equipment (PPE)
PPE is the most critical barrier between the researcher and the chemical.[11][12] The selection of appropriate PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks.[5][13]
| Task | Required PPE | Rationale & Causality |
| Weighing & Transfer (Dry Powder) | • Nitrile Gloves (double-gloved recommended)• Chemical Splash Goggles• Flame-Retardant Lab Coat• N95 Particulate Respirator (or higher)• Low-lint Protective Sleeves | The primary risk is the generation of airborne particulates. An N95 respirator is essential to prevent inhalation.[5][12] Goggles provide a seal around the eyes to protect against fine powders.[6] Double-gloving minimizes the risk of exposure from a contaminated outer glove. |
| Solution Preparation & Handling | • Nitrile Gloves• Chemical Splash Goggles• Flame-Retardant Lab Coat• Face Shield (if splash risk is high) | The main hazard shifts from inhalation to chemical splashes.[12][13] Safety glasses are insufficient; chemical splash goggles are required to protect against significant splashes.[13] A face shield offers an additional layer of protection for the entire face.[6] |
| General Laboratory Operations | • Nitrile Gloves• Safety Glasses with Side Shields• Flame-Retardant Lab Coat• Closed-toe Shoes & Long Pants | This represents the minimum required PPE for entering and working in any laboratory where hazardous chemicals are present, as mandated by OSHA.[6][12] |
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following protocol outlines the key stages of handling (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride from receipt to disposal.
Step 1: Pre-Handling Preparations
-
Designate a Handling Area : All work with this compound must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne contaminants.[1][11]
-
Assemble Materials : Ensure all necessary PPE, spill kits, and waste containers are readily accessible before retrieving the chemical.[4]
-
Review Protocols : Read and understand the entire experimental procedure and the relevant safety protocols.
Step 2: Weighing and Transfer of Solid Compound
-
Don Appropriate PPE : Wear the specific PPE outlined in the table above for handling dry powder.
-
Use a Ventilated Enclosure : Perform all weighing and transfers inside a chemical fume hood or a powder containment hood to capture any airborne dust.
-
Minimize Dust Generation : Handle the container and powder carefully. Use anti-static weigh boats or liners to prevent powder from clinging and becoming airborne. Do not use a brush to clean up small spills of powder; instead, gently wipe with a damp cloth or absorbent pad.
-
Seal and Decontaminate : Immediately replace the cap on the stock container.[9] Wipe the exterior of the container and the weigh boat with a damp cloth to decontaminate surfaces before removing them from the hood.
Step 3: Solution Preparation
-
Don Appropriate PPE : Wear the specific PPE for solution handling.
-
Add Solid to Solvent : Always add the solid powder to the solvent slowly. This prevents splashing that can occur when pouring a solvent onto a powder.
-
Work Within a Fume Hood : All solution preparation should be conducted within a chemical fume hood to contain any vapors or aerosols.[9]
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for handling (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Emergency Preparedness and Disposal
A robust safety plan always prepares for emergencies.[11]
-
Spill Response :
-
Minor Spill (in fume hood) : If a small amount of powder is spilled inside a fume hood, wipe it up with a damp absorbent pad. Place the pad in a sealed container for hazardous waste disposal.
-
Major Spill : Evacuate the immediate area and alert laboratory personnel and the Chemical Safety Officer.[3] Prevent the powder from becoming airborne. Do not attempt to clean it up without appropriate respiratory protection and training.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
-
Disposal Plan :
-
Waste Classification : All materials contaminated with (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, including disposable PPE, weigh boats, and absorbent pads, must be treated as hazardous waste.[14][15]
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with incompatible waste streams.
-
Final Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[14][15]
-
By integrating these expert-level protocols into your daily operations, you build a culture of safety that protects both the researcher and the research. This structured approach ensures that every interaction with (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is managed with the highest degree of care and foresight.
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(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole . PubChem. [Link]
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Pyrrole - SAFETY DATA SHEET (3) . Fisher Scientific. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
